Lanthanum--nickel (1/6)
Description
Significance of Lanthanide-Transition Metal Intermetallics in Contemporary Materials Science
Intermetallic compounds formed between lanthanide (Ln) and transition metals (TM) represent a significant and highly active area of modern materials science. These materials are distinguished by their ordered crystal structures, where the constituent elements occupy specific lattice sites, in contrast to the random atomic arrangement found in disordered solid-solution alloys. This atomic ordering gives rise to unique electronic, magnetic, and catalytic properties that are not present in the individual elemental components.
The synergy between the localized 4f electrons of lanthanide elements and the d-electrons of transition metals is a key factor driving the diverse functionalities of these intermetallics. aps.org Lanthanides contribute low electronegativity and distinctive 4f orbital electrons, which can induce profound electronic modifications in the transition metal partner through orbital hybridization. wiley.com This interplay is crucial for designing materials with tailored properties for specific applications. aps.org
In the realm of energy materials, lanthanide-transition metal intermetallics are of paramount importance. sigmaaldrich.com They are extensively investigated for applications in:
Catalysis: The ordered arrangement of different metal atoms can create unique active sites, enhancing catalytic activity and selectivity. Platinum-lanthanide (Pt-Ln) intermetallics, for example, have emerged as a promising class of electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for green hydrogen production. wiley.comresearchgate.net The oxophilic (oxygen-attracting) nature of lanthanide atoms can facilitate the dissociation of water molecules, while electronic modifications to the platinum sites can optimize the binding and release of hydrogen intermediates. wiley.com
Magnetic Materials: The interaction between the localized magnetic moments of lanthanide f-electrons and the more itinerant magnetism of transition metal d-electrons is fundamental to the design of high-performance magnets and magnetocaloric materials. aps.org Compounds like La(Fe₁₋ₓSiₓ)₁₃ are effective for magnetic refrigeration near room temperature, an energy-efficient alternative to traditional gas-compression technologies. sigmaaldrich.com
Hydrogen Storage: Certain intermetallics can absorb and desorb large quantities of hydrogen reversibly, making them key candidates for solid-state hydrogen storage. mdpi.com This technology offers a safer and more volumetrically efficient means of storing hydrogen compared to high-pressure gas or cryogenic liquid storage. rsc.org
The ability to precisely tune the properties of these compounds by adjusting stoichiometry, substituting elements, and controlling synthesis conditions makes lanthanide-transition metal intermetallics a versatile platform for discovering and developing next-generation energy materials. aps.orgsigmaaldrich.com
Academic Context and Research Relevance of Lanthanum-Nickel (1/6)
Within the broad class of lanthanide-transition metal intermetallics, the lanthanum-nickel system is one of the most extensively studied, with compounds ranging from La₃Ni to LaNi₅. wikipedia.org The specific compound Lanthanum-nickel (1/6), or LaNi₆, represents a non-stoichiometric variant of the archetypal LaNi₅ hydrogen storage material. It belongs to the ABₓ family of intermetallics, where 'A' is a rare earth metal (La) and 'B' is a transition metal (Ni). researchgate.net Research into LaNi₆ and related compositions is driven by the need to optimize the properties of LaNi₅ for practical applications, particularly in electrochemistry and hydrogen storage.
The academic interest in LaNi₆ stems from its distinct crystallographic and electrochemical characteristics. Unlike the perfect AB₅ stoichiometry, the AB₅₊ₓ structure (where x>0, as in LaNi₆) involves the substitution of some lanthanum atoms (A-sites) with dumbbell pairs of nickel atoms (B₂). tandfonline.com This deviation from the ideal CaCu₅ structure type leads to a contraction of the crystal lattice in the 'a' direction and an expansion in the 'c' direction. tandfonline.com
Key research areas for LaNi₆ include:
Electrode Materials: LaNi₆ and its derivatives have been investigated as promising materials for the negative electrodes in nickel-metal hydride (Ni-MH) batteries. tue.nl They exhibit rapid and reversible electrochemical storage of hydrogen, allowing for high rates of charging and discharging. tue.nl However, a significant challenge is the degradation of storage capacity upon repeated cycling, which has been linked to the conversion of the intermetallic into lanthanum hydroxide (B78521) and nickel. tue.nl
Hydrogen Storage Composites: LaNi₆ is also used as a catalytic component in composite hydrogen storage materials. For instance, when combined with magnesium-based alloys like La₂Mg₁₇, it can significantly improve the kinetics of hydrogen absorption and desorption. capes.gov.br In these composites, the LaNi₆ phase is thought to facilitate the dissociation of hydrogen molecules, which then diffuse into the primary storage material. capes.gov.br
Structural Studies: Understanding the order-disorder phenomena in non-stoichiometric LaNi₅₊ₓ compounds is a fundamental research topic. tandfonline.com Techniques like X-ray diffraction and electron microscopy reveal that the substitution of lanthanum atoms occurs in a partially ordered manner, leading to the formation of small, nickel-rich domains with superstructures related to A₂B₁₇ or AB₁₂ types. tandfonline.com
The synthesis of these materials can be achieved through various methods, including arc-melting of the constituent elements under an inert atmosphere, followed by annealing to ensure homogeneity. google.com The study of LaNi₆ provides critical insights into how non-stoichiometry can be used as a tool to tune the thermodynamic and kinetic properties of intermetallic hydrides for energy applications.
Historical Development of Research on ABx-Type Intermetallic Hydrides
The field of intermetallic hydrides for hydrogen storage began in earnest in the late 1960s and early 1970s. While binary metal hydrides were known, many were either too stable (requiring high temperatures to release hydrogen) or too unstable for practical storage applications. The breakthrough came from research conducted at Philips Research Laboratories, where scientists began investigating intermetallic compounds. au.dk
These materials are typically composed of an "A" element that forms stable hydrides (like rare earths or early transition metals) and a "B" element that forms unstable hydrides (like late transition metals). rsc.org The combination of these two types of elements in an intermetallic compound allows for the formation of a hydride with intermediate stability, enabling hydrogen absorption and desorption near ambient temperature and pressure. rsc.org
The historical development can be outlined through the major classes of ABₓ compounds:
AB₅ Compounds: The discovery of LaNi₅ in 1970 was a landmark event that catalyzed the entire field. researchgate.netau.dk This compound, with the hexagonal CaCu₅ crystal structure, was found to reversibly absorb and desorb large amounts of hydrogen (forming LaNi₅H₆) at room temperature with fast kinetics and modest pressures. researchgate.netwikipedia.org This discovery sparked intensive research into multicomponent AB₅ alloys, where La and Ni are partially substituted by other elements to tune properties like plateau pressure, hysteresis, and cycle life. State-of-the-art materials like LaNi₅ are still relevant for applications such as rechargeable batteries and stationary hydrogen storage. diva-portal.org
AB Compounds: Following the success of AB₅ alloys, research expanded to other stoichiometries. In the mid-1970s, the TiFe intermetallic was discovered to also be an effective hydrogen storage material. diva-portal.orgdtic.mil While cheaper than LaNi₅, TiFe suffered from difficult initial activation (requiring high temperature and pressure to first absorb hydrogen). diva-portal.org Subsequent research focused on substitutions with elements like manganese, chromium, or zirconium to ease activation and modify storage characteristics. rsc.org
AB₂ Compounds: This class, known as Laves phase hydrides, typically has hexagonal (C14) or cubic (C15) crystal structures. researchgate.net Alloys like TiMn₂ and ZrMn₂ were investigated for their high hydrogen storage capacities. Research into AB₂ compounds has been extensive, exploring a wide range of rare earth and transition metal combinations to achieve high gravimetric and volumetric hydrogen densities. researchgate.net
A₂B and A₂B₇ Compounds: Further exploration led to other stoichiometries like Mg₂Ni (an A₂B type) and various rare earth-nickel compounds like La₂Ni₇ (an A₂B₇ type), which offered different combinations of storage capacity and thermodynamic properties. wikipedia.org
This historical progression demonstrates a systematic exploration of different intermetallic structures to tailor hydrogen storage properties for a growing range of potential applications, from thermal storage and hydrogen compression to fuel cells for military and civilian use. diva-portal.orgdtic.mil
Data Tables
Table 1: Crystallographic Data for LaNi₅ and Related Hydrided Phase This table presents typical crystallographic data for the parent LaNi₅ intermetallic and its fully hydrided phase, illustrating the lattice expansion upon hydrogen absorption.
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Cell Volume (ų) | Volume Expansion |
| LaNi₅ | Hexagonal | P6/mmm | 5.11 | 3.97 | 89.9 | - |
| LaNi₅H₆ | Hexagonal | P6/mmm | 5.43 | 4.31 | 110.1 | ~22.5% |
Data compiled from references tue.nlwikipedia.org. Note that lattice parameters can vary slightly based on synthesis and precise stoichiometry.
Structure
2D Structure
Properties
CAS No. |
380650-54-4 |
|---|---|
Molecular Formula |
LaNi6 |
Molecular Weight |
491.07 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/La.6Ni |
InChI Key |
ZHVXSJYAKXKJGB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Lanthanum Nickel 1/6 Compounds
Advanced Preparation Techniques for Intermetallic Phases
The formation of binary intermetallic compounds such as those containing lanthanum and nickel often requires energy-intensive methods to overcome the high melting points of the constituent elements and to ensure a homogeneous atomic distribution within the crystalline lattice.
Arc Melting and Subsequent Homogenization Protocols
Arc melting is a primary and widely adopted technique for the synthesis of lanthanum-nickel intermetallic compounds. This method involves the direct melting of high-purity lanthanum and nickel in a water-cooled copper crucible under an inert atmosphere, typically argon, to prevent oxidation. An electric arc is generated to produce the high temperatures necessary to melt the metals.
To ensure a uniform composition, the resulting alloy, often referred to as a "button," is typically flipped and remelted multiple times. Following the melting process, a crucial homogenization step is employed. This involves annealing the as-cast alloy at a high temperature, yet below its melting point, for an extended period. This process allows for the diffusion of atoms within the solid state, reducing compositional segregation and promoting the formation of a single-phase crystalline structure. The effectiveness of the homogenization is often verified through characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS).
| Parameter | Typical Value/Condition | Purpose |
| Starting Materials | High-purity La (99.9%+) and Ni (99.9%+) | To minimize impurities in the final compound. |
| Atmosphere | High-purity Argon | To prevent oxidation of the reactive metals at high temperatures. |
| Melting Cycles | 3-5 remelting cycles | To ensure initial macroscopic homogeneity. |
| Annealing Temperature | 800-1000 °C | To facilitate solid-state diffusion and phase homogenization. |
| Annealing Duration | Several days to weeks | To achieve thermodynamic equilibrium and a uniform microstructure. |
Self-Assembly Approaches for Polynuclear Lanthanum-Nickel Complexes
In contrast to the high-temperature synthesis of intermetallics, self-assembly strategies are employed to create polynuclear lanthanum-nickel complexes from solution. These methods rely on the principles of coordination chemistry, where metal ions and organic ligands spontaneously organize into well-defined, discrete molecular architectures. scispace.com
This bottom-up approach offers precise control over the structure of the final complex. The process typically involves the reaction of a lanthanum salt and a nickel salt with a carefully designed organic ligand in a suitable solvent. The geometry and coordination preferences of the metal ions, along with the binding sites and flexibility of the ligand, dictate the final structure of the polynuclear complex. scispace.com The resulting complexes can feature a variety of arrangements of metal centers, bridged by the organic ligands.
Design and Control of Precursors in Lanthanum-Nickel (1/6) Synthesis
The properties and reactivity of the starting materials, or precursors, play a pivotal role in the successful synthesis of lanthanum-nickel compounds. The selection and design of precursors are critical for controlling the stoichiometry, purity, and morphology of the final product.
In the context of solution-based methods like self-assembly, the choice of lanthanum and nickel salts (e.g., nitrates, chlorides, acetates) and the organic ligand is of paramount importance. The ligand must possess appropriate donor atoms (e.g., oxygen, nitrogen) arranged in a manner that facilitates the formation of stable bridges between the lanthanum and nickel ions. The solubility of the precursors in the chosen solvent system is also a key consideration to ensure a homogeneous reaction environment.
For solid-state reactions, including arc melting, the purity of the elemental lanthanum and nickel is the primary concern. Any impurities present in the precursors can be incorporated into the final intermetallic compound, potentially altering its crystal structure and properties.
| Precursor Type | Synthesis Method | Key Considerations |
| Elemental La and Ni | Arc Melting | High purity to avoid contamination. |
| Lanthanum and Nickel Salts | Self-Assembly | Solubility, counter-ion effects, and hydration state. |
| Organic Ligands | Self-Assembly | Coordination sites, flexibility, and steric hindrance. |
Crystallographic and Structural Investigations of Lanthanum Nickel 1/6
Advanced Crystal Structure Analysis Techniques
X-ray diffraction (XRD) is a primary and non-destructive technique for characterizing the crystallographic structure of materials. diamond.ac.uk6-napse.com It is widely used for the identification of crystalline phases, monitoring of structural transformations, and determination of lattice parameters. diamond.ac.uk6-napse.com In powder X-ray diffraction (PXRD), a powdered or microcrystalline sample is used, which is assumed to have a random arrangement of crystallites. wikipedia.org This ensures that a statistically significant number of crystal planes are in the correct orientation to diffract the incident X-rays, allowing for the collection of all possible diffraction peaks in a single scan. wikipedia.organl.gov
For lanthanum-nickel alloys, PXRD is instrumental in identifying the constituent phases. diamond.ac.uk For instance, in non-stoichiometric LaNi5+x, X-ray powder diagrams show the basic CaCu5 diffraction lines. tandfonline.com The analysis of diffraction patterns, often through methods like Rietveld refinement, allows for the determination of crystal structures and the quantification of different phases within a sample. diamond.ac.ukwikipedia.org The technique can also be used to study changes in the crystal structure as a function of temperature or pressure. anl.gov
Single crystal X-ray diffraction (SCX or SC-XRD) is a powerful technique that provides highly detailed and accurate information about the internal lattice of crystalline substances. carleton.eduuhu-ciqso.es This non-destructive method can determine unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms within the crystal structure. carleton.edu The fundamental principle involves the constructive interference of monochromatic X-rays with a single, well-ordered crystal, governed by Bragg's Law. carleton.edu
The application of SCX has been crucial in resolving the complex crystal structures of various lanthanum-nickel compounds. For example, the orthorhombic structure of LaNi5As3 was solved and refined from single-crystal X-ray data. researchgate.net This technique is particularly valuable for determining the precise atomic positions and for identifying subtle structural details that may not be resolved by powder diffraction methods. carleton.educeitec.cz However, obtaining a suitable single crystal of sufficient size and quality can be a challenge. uhu-ciqso.es
Neutron diffraction is a technique complementary to X-ray diffraction for determining the atomic and/or magnetic structure of materials. stfc.ac.uk Since neutrons interact with atomic nuclei rather than the electron cloud, they are particularly sensitive to the positions of light elements and can distinguish between isotopes of the same element. mlz-garching.de This makes neutron diffraction a powerful tool for studying the arrangement of atoms in alloys and for identifying phases. stfc.ac.ukmlz-garching.de
Neutron diffraction can be applied to crystalline solids, liquids, gases, and amorphous materials. stfc.ac.uk It is a form of elastic scattering where the energy of the scattered neutrons is similar to that of the incident neutrons. stfc.ac.uk In the context of lanthanum-nickel alloys, neutron diffraction can provide crucial information about the ordering of lanthanum and nickel atoms and can be used to study magnetic structures due to the interaction of the neutron's spin with magnetic moments. stfc.ac.ukaps.org
Examination of Lattice Parameters and Unit Cell Geometries
The lattice parameters (the lengths of the unit cell edges, denoted as a, b, and c) and the interaxial angles (α, β, and γ) define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal structure. fiveable.melibretexts.org These parameters are critical for understanding the geometry of the crystal lattice and can be precisely determined using diffraction techniques. fiveable.me
In the La-Ni-Ga system, a study of the substitutional series LaNi13-xGax revealed changes in lattice parameters with varying compositions. rsc.org For example, as gallium substitutes for nickel, the unit cell volume changes, indicating the influence of atomic size and bonding on the crystal structure. rsc.org The table below presents crystallographic data for selected compositions in the LaNi13-xGax series, illustrating the evolution of the unit cell parameters.
| Nominal Composition | Space Group | a (Å) | b (Å) | c (Å) | Vc (ų) |
|---|---|---|---|---|---|
| LaNi11Ga2 | Fm-3c | 11.3941(4) | - | - | 1479.3(1) |
| LaNi10.5Ga2.5 | I4/mcm | 8.05099(7) | - | 11.4888(2) | 1489.38(6) |
| LaNi9Ga4 | I4/mcm | 8.05861(3) | - | 11.75707(7) | 1527.04(2) |
| LaNi8.5Ga4.5 | Ibam | 7.9270(3) | 8.2221(3) | 11.8117(4) | 1539.7(2) |
| LaNi6.63Ga6.37 | Fmmm | 11.4473(3) | 11.9043(3) | 11.7136(3) | 1596.3(2) |
Table 1: Crystallographic data for selected LaNi13-xGax compositions showing the evolution of lattice parameters with composition. Data sourced from Prots et al. rsc.org
Phase Transformations and Structural Stability Studies
Phase transformations in materials involve changes in the crystal structure and can be driven by factors such as temperature, pressure, and composition. researchgate.netdiva-portal.org These transformations can be either discontinuous (first-order), characterized by a latent heat and abrupt changes in properties, or continuous (second-order), where the properties change gradually. kit.edu
Studies on lanthanum nickelates have shown that their thermal stability increases in the sequence LaNiO3−δ < La4Ni3O10−δ < La3Ni2O7−δ < La2NiO4+δ, which corresponds to a decrease in the average oxidation state of nickel. researchgate.net The stability of these phases is also dependent on the oxygen partial pressure. researchgate.net In the La-Ni-Ga system, a sequence of morphotropic phase transformations has been observed as the composition changes, indicating shifts in structural stability. researchgate.net The study of these transformations is crucial for understanding the conditions under which specific phases of lanthanum-nickel alloys are stable and for controlling their formation during synthesis.
Defect Chemistry and Non-Stoichiometry in Lanthanum-Nickel (1/6) Structures
Defect chemistry deals with the study of point defects, such as vacancies and interstitial atoms, in crystalline solids. rsc.orgmpie.de These defects can lead to non-stoichiometry, where the ratio of elements deviates from the ideal chemical formula. numberanalytics.com Non-stoichiometry is a common feature in many intermetallic compounds and can significantly influence their properties.
In the context of lanthanum-nickel alloys, non-stoichiometry has been studied in systems like LaNi5+x. tandfonline.com In these materials, deviations from the ideal stoichiometry are accommodated by the substitution of lanthanum atoms with dumbbell pairs of nickel atoms. tandfonline.com This substitution leads to a contraction of the lattice in the 'a' direction and an expansion in the 'c' direction. tandfonline.com High-resolution electron microscopy has revealed the presence of small, nickel-rich domains where the ordering of atoms is related to superstructures like A2B17 and AB12. tandfonline.com The presence of these defects and the resulting non-stoichiometry are critical factors that can be tailored to optimize the performance of these materials in various applications. numberanalytics.com
Electronic Structure Theory and Computational Modeling of Lanthanum Nickel 1/6
Theoretical Frameworks for Electronic Structure Determination
Modeling the electronic structure of lanthanide-containing compounds is particularly demanding due to the computational expense associated with the large number of electrons that must be correlated and the necessity of including relativistic effects. acs.org A variety of theoretical frameworks are employed to tackle these challenges, ranging from widely used density functional theory to more computationally intensive ab initio and many-body methods.
Density Functional Theory (DFT) has become a versatile and popular method for investigating the electronic structure and properties of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It is widely applied in chemistry and materials science to interpret and predict the behavior of complex systems at an atomic level. wikipedia.orgresearchgate.net In the context of lanthanide compounds, DFT is frequently the method of choice because its computational efficiency allows for the study of large, complex molecules. researchgate.net
DFT applications for lanthanide systems are diverse and include:
Structural and Electronic Properties: DFT calculations are used to investigate the structural and electronic properties of materials like Ni-doped lanthanum oxycarbonate, where it was found that doping with a single Ni atom enhanced lattice stability by lowering the formation energy. acs.org
Phase Stability Predictions: Ab-initio calculations based on DFT are pivotal in high-pressure research, enabling the prediction of new material structures and properties. nih.gov For instance, DFT with Hubbard-U corrections for Ni 3d electrons can be employed to predict phase stability in ternary systems like La-Ni-Al by calculating the formation energies of competing phases.
Reaction Mechanisms: The theory is applied to understand reaction mechanisms and molecular spectroscopy, with hybrid density functionals like B3LYP and PBE0 being widely used for these purposes. mdpi.com
Thermodochemical Properties: DFT methods are extensively used to describe the thermochemical properties of lanthanoid-containing compounds as they can account for electron correlation at a reasonable computational cost. acs.org
However, standard DFT approaches have known limitations. Semi-local DFT, for example, tends to severely underestimate the bandgaps of materials. materialsproject.org Furthermore, the most common approximations within DFT, the local-density approximation (LDA) and generalized gradient approximation (GGA), can be inadequate for f-electron systems due to a delocalization error that can lead to qualitatively incorrect ground state descriptions. mpg.deaps.org Despite these challenges, DFT remains a cornerstone for the computational study of lanthanum-nickel alloys. wikipedia.org
| Application Area | Specific Use Case Example | Key DFT Functional/Approach | Reference |
|---|---|---|---|
| Structural Properties | Investigating Ni-doping in La₂O(CO₃)₂ | Standard DFT | acs.org |
| Phase Stability | Predicting stability in La-Ni-Al systems | DFT+U | |
| Catalysis | Modeling bifunctional electrocatalysts for water splitting (e.g., Nickel Lanthanum Telluride) | PBE-GGA, PAW method | acs.org |
| Thermodynamics | Calculating thermochemical properties of [Ln(NO₃)]²⁺ complexes | Various functionals | acs.org |
To achieve higher accuracy, researchers turn to ab initio methods, which are based on first principles without empirical parameters. Modeling lanthanoid-containing compounds with these methods can be computationally expensive and inefficient for rapid predictions on large systems. nih.gov Nevertheless, they are crucial for benchmarking and for studies on smaller systems.
Key ab initio and related methods include:
Hartree-Fock (HF): This is a foundational ab initio method, but it does not sufficiently account for electron correlation, a significant factor in lanthanide systems.
Post-HF Methods: More advanced methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), provide a more accurate description of electron correlation. acs.org These methods have been used for thermochemical and spectroscopic analysis of small lanthanoid compounds. acs.org
Composite Methods: To balance accuracy and computational cost, composite methods like the Feller–Peterson–Dixon (FPD) approach have been developed. acs.org These schemes aim to approximate the accuracy of high-level methods like CCSD(T) at a reduced computational expense by combining results from different levels of theory and basis sets. acs.org
Multiconfigurational Methods: For systems with significant static correlation, such as those with partially filled f-shells, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary. d-nb.info The CASSI-SO method, which combines CASSCF with a subsequent treatment of spin-orbit coupling, has become a preferred approach for ab initio studies of lanthanide systems. researchgate.net
A comparative study on [Ln(NO₃)]²⁺ complexes evaluated various ab initio methods, highlighting the trade-offs between computational cost and accuracy in predicting Gibbs free energies of reaction. acs.org Such systematic analyses are vital for developing reliable computational protocols, though they can be restricted by the size of the compounds due to computational constraints. acs.org
For the most challenging systems where electron correlation is particularly strong, even more advanced and computationally intensive methods are required.
Many-Body Perturbation Theory (MBPT) , particularly in the GW approximation, has been successfully applied to lanthanide oxides. mpg.deaps.org The GW approach is used to calculate quasiparticle energies and can provide a more accurate description of the electronic band structure and density of states compared to standard DFT. researchgate.net A key advantage of the GW method is that it often shows a weaker dependence on the empirical Hubbard U parameter (used in DFT+U) while still providing results that agree well with experimental spectra. mpg.deaps.org Relativistic MBPT has also been utilized to study autoionization resonances in the spectra of lanthanide atoms like ytterbium, providing accurate data on resonance energies and widths. odeku.edu.ua
Quantum Monte Carlo (QMC) methods offer a stochastic approach to solving the many-body Schrödinger equation. aip.org These methods, such as Diffusion Monte Carlo (DMC), are capable of achieving very high accuracy and are considered benchmark techniques. aip.org Phaseless auxiliary-field QMC (ph-AFQMC) has shown the ability to produce chemically accurate predictions for challenging molecular systems, including those with transition metals, at a relatively low computational cost compared to traditional high-accuracy methods. nih.gov QMC simulations have been applied to determine the cohesive energy and structural parameters of lanthanum oxide (La₂O₃) and to investigate the magnetic interactions in complex heterometallic chromium-lanthanide structures. aip.orgresearchgate.net
Relativistic effects are critically important for accurately describing the electronic structure of heavy elements like lanthanum. researchgate.net These effects arise from the high velocity of core electrons, which leads to a relativistic contraction of inner orbitals and a subsequent expansion and destabilization of outer valence orbitals. For lanthanides, this significantly influences their chemical bonding and properties.
Computational approaches to include relativity are varied:
Relativistic Hamiltonians: All-electron calculations can explicitly include relativistic effects through Hamiltonians like the four-component Dirac-Coulomb-Breit Hamiltonian or approximate two-component Hamiltonians like the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) method. acs.orgd-nb.infount.edu Fully relativistic calculations have been performed on lanthanum monofluorides and hydrides, demonstrating that a significant portion of the lanthanide contraction is a relativistic phenomenon. aip.org
Relativistic Effective Core Potentials (RECPs): A more common and computationally efficient approach is to use RECPs, where the core electrons are replaced by a potential that implicitly includes relativistic effects, and only the valence electrons are treated explicitly. scispace.com
Spin-Orbit Coupling (SOC): This is a major relativistic effect in lanthanides that splits electronic energy levels. Including SOC is often essential for a correct description of the electronic structure and magnetic properties. researchgate.netacs.org For instance, the proper symmetry of open-shell lanthanide trihalides requires the inclusion of SOC. researchgate.net
Studies have shown that relativistic effects have a discernible impact on the topology of the electron density in lanthanum complexes, influencing local charge concentrations in the valence region. scispace.com
Development of Computational Protocols for Predicting Lanthanoid Interactions and Bonding Characteristics
A significant goal of theoretical work is to develop efficient and reliable computational protocols that can accurately predict the properties of lanthanide-containing materials. nih.gov This involves a careful choice of method, basis set, and treatment of relativistic effects. researchgate.net
The development process often includes:
Systematic Benchmarking: Evaluating the performance of various methods (DFT functionals, ab initio approaches) against experimental data or high-level theoretical results to establish cost-effective and accurate models. acs.orgnih.gov
Pseudopotential and Basis Set Development: Creating accurate 4f-in-core norm-conserving pseudopotentials and associated basis sets for trivalent lanthanides is a necessary step in the modeling of heavy elements. researchgate.net
Semiempirical Methods: For rapid screening, semiempirical quantum mechanical methods, such as AM1/SPARKLE, have been developed and parameterized specifically for lanthanide complexes. acs.org These methods can provide surprisingly accurate estimations of properties like bond lengths for certain classes of complexes. acs.org
| Methodology | Objective | Example/Finding | Reference |
|---|---|---|---|
| Ab Initio Method Evaluation | Establish cost-effective models for predicting Gibbs free energies. | Compared CCSD(T), MP2, and composite methods for [Ln(NO₃)]²⁺ complexes. | acs.orgnih.gov |
| Semiempirical Methods (AM1/SPARKLE) | Fast estimation of lanthanoid-water bond lengths. | Found to be surprisingly accurate for central lanthanoids (Eu-Tb) with pyridine-like ligands. | acs.org |
| Pseudopotential Development | Enable efficient and accurate calculations on heavy elements. | Development of 4f-in-core norm-conserving pseudopotentials for trivalent lanthanides. | researchgate.net |
Simulation and Analysis of Electronic Band Structure and Density of States
The electronic band structure and density of states (DOS) are fundamental properties that determine the electronic and optical behavior of a material. scribd.comresearchgate.net For lanthanum-nickel alloys, these simulations provide insight into their metallic character, bonding, and the roles of the different atomic orbitals.
Calculations of the band structure for lanthanum-nickel compounds are typically performed using DFT. materialsproject.orgscispace.com For example, a study of the series LaNiO₃, La₂NiO₄, and LaNiO₂ used a combination of DFT and Dynamical Mean-Field Theory (DMFT) to investigate their correlated electronic structures. scispace.comarxiv.org In LaNiO₃, the Ni-e_g orbitals are degenerate and cross the Fermi level, leading to its metallic nature. scispace.com In superconducting infinite-layer lanthanum nickelates, angle-resolved photoemission spectroscopy (ARPES) measurements show a large Fermi sheet derived from Ni d(x²-y²) orbitals and a three-dimensional electron pocket. researchgate.net The experimental results show good agreement with theoretical calculations, though they also indicate significant electron correlation effects not fully captured by standard DFT. researchgate.net
The Materials Project database contains DFT-calculated band structures and densities of states for numerous compounds, including the hexagonal LaNiSnH₂ system, which provides a visual representation of its electronic properties. materialsproject.org These diagrams plot the electron energy (E) versus the wave vector (k) along high-symmetry directions in the Brillouin zone, revealing the metallic or insulating nature of the material and the width of its energy bands. scribd.comreadthedocs.io The DOS plot complements this by showing the number of available electronic states at each energy level, highlighting the contributions from different orbitals (e.g., La-f, Ni-d).
More advanced methods like the GW approximation are used to obtain a more accurate picture, especially for systems where standard DFT fails. mpg.deresearchgate.net For lanthanide oxides, G₀W₀ calculations based on a DFT+U starting point have been shown to reproduce the main features of experimental band gaps across the series. mpg.de
Integration of Computational Modeling with Experimental Data
The synergy between computational modeling and experimental validation is a cornerstone of modern materials science, enabling a deeper understanding and accelerated development of complex materials like Lanthanum-Nickel (La-Ni) alloys. Computational techniques, such as electronic structure theory, provide atomic-level insights that are often inaccessible to direct experimental observation. Conversely, experimental data is indispensable for validating theoretical models, grounding them in real-world performance, and guiding further computational exploration. This integrated approach allows researchers to build predictive models that can significantly reduce the time and cost associated with the traditional trial-and-error discovery cycle. By combining the predictive power of simulation with the empirical certainty of experimentation, a more complete picture of material properties and behaviors emerges, facilitating the rational design of new La-Ni compounds with tailored functionalities. dierk-raabe.commdpi.com
Microkinetic Modeling for Reaction Mechanism Elucidation
Microkinetic modeling serves as a powerful bridge between theoretical calculations and experimental observations in catalysis, allowing for the detailed elucidation of complex reaction mechanisms. mdpi.commdpi.com This "bottom-up" methodology involves constructing a kinetic model based on a sequence of elementary reaction steps, such as adsorption, desorption, and surface reactions, that are proposed to occur on the catalyst's surface. mdpi.com
The process begins with first-principles calculations, typically using Density Functional Theory (DFT), to determine the energetic landscape of the proposed reaction network. acs.orgresearchgate.net DFT is employed to calculate critical parameters for each elementary step, including adsorption energies of reactants and intermediates, and the activation energy barriers for surface reactions. mdpi.com These quantum chemical results provide a fundamental, atomistic understanding of the catalytic process.
These DFT-derived energy parameters are then used as inputs for the microkinetic model itself. The model consists of a set of ordinary differential equations that describe the rate of change of surface species' concentrations over time. By solving these equations, the model can predict macroscopic, experimentally measurable quantities like reaction rates (e.g., turnover frequencies), product selectivities, and reaction orders under various operating conditions (temperature, pressure). acs.org
The crucial step of integration involves comparing these model predictions with data obtained from real-world experiments, for instance, using fixed-bed flow reactors. arxiv.org A strong agreement between the simulated and experimental kinetic data validates the proposed reaction mechanism and the underlying DFT calculations. mdpi.comarxiv.org Discrepancies, on the other hand, guide researchers to refine the proposed mechanism, consider different active sites, or re-evaluate the energetic parameters.
| Elementary Reaction Step | Description | Calculated Activation Energy (eV) |
|---|---|---|
| CO2 + * ⇌ CO2 | CO2 Adsorption | -0.25 |
| H2 + 2 ⇌ 2H | H2 Dissociative Adsorption | 0.10 |
| CO2 + H* ⇌ HCOO* + | Formate (HCOO) Formation | 0.85 |
| CO + O* ⇌ CO2* + | CO Oxidation | 1.15 |
| CH3 + H* ⇌ CH4* + * | Methane (B114726) Formation | 0.70 |
Note: '' denotes an active site on the catalyst surface. Negative activation energy implies an exothermic adsorption process.*
This integrated DFT and microkinetic modeling approach provides deep insights into how La-Ni catalysts function at a molecular level, explaining observed phenomena and enabling the rational design of more efficient and stable catalysts. acs.org
Machine Learning Approaches in Materials Design and Optimization
Machine learning (ML) has emerged as a transformative, data-driven paradigm in materials science, offering a powerful toolkit to accelerate the design and optimization of materials like La-Ni alloys. oaepublish.comresearchgate.net By learning from existing data, ML models can predict the properties of novel materials, significantly narrowing the vast compositional space that needs to be explored experimentally. dierk-raabe.comnih.gov
The integration of ML with experimental data typically follows a cyclical workflow:
Data Acquisition and Feature Engineering: A comprehensive dataset is compiled from the existing literature, experimental databases, or high-throughput computational studies. worktribe.com For La-Ni alloys, particularly in the context of hydrogen storage, this data includes compositions (e.g., LaNi₅, LaNi₄.₅Al₀.₅), processing parameters, and experimentally measured properties like hydrogen storage capacity, plateau pressure, and cycling stability. arxiv.orgmdpi.com From this raw data, a set of "features" or "descriptors" is engineered, which are numerical representations of the material's composition and structure that the ML model can use as input. arxiv.org
Model Training and Validation: Various ML algorithms—such as artificial neural networks (ANNs), random forests (RF), or support vector machines (SVM)—are trained on the curated dataset. rsc.orgtandfonline.com The model learns the intricate, often non-linear relationships between the input features and the target properties. A portion of the dataset is typically withheld for validation to assess the model's predictive accuracy on unseen data. rsc.org
Accelerated Discovery and Inverse Design: Once trained and validated, the ML model can predict the properties of thousands of hypothetical alloy compositions in a fraction of the time required for synthesis and characterization. nih.gov This allows for rapid screening of promising candidates. Furthermore, advanced ML techniques can tackle the "inverse design" problem, where the model suggests new material compositions that are predicted to exhibit a specific set of desired properties. oaepublish.comnih.gov
The synergy with experimental work is critical. Experimental data provides the "ground truth" for training and validating the models. rsc.org In turn, the ML models guide experimental efforts toward the most promising candidate materials, creating an efficient feedback loop known as active learning. dierk-raabe.com For example, an ML model might predict a novel La-Ni-based alloy with superior hydrogen storage capacity. This alloy is then synthesized and tested experimentally. The new experimental data point is then fed back into the dataset to retrain and improve the model for the next round of predictions. researchgate.net
Studies on LaNi₅-based metal hydrides for hydrogen storage exemplify this approach. Researchers have successfully developed ML models to predict hydrogen storage capacities based on compositional features. arxiv.orgrsc.org These models help designers quickly evaluate potential alloys without extensive mathematical modeling or experimentation. rsc.org
| Machine Learning Model | Predicted Property | Performance Metric (e.g., R² score) |
|---|---|---|
| Artificial Neural Network (ANN) | Reaction Fraction | 0.998 |
| Support Vector Machine (SVM) | Reaction Fraction | 0.985 |
| Decision Tree | Reaction Fraction | 0.979 |
| Artificial Neural Network (ANN) | Bed Temperature | 0.997 |
Note: The R² score (coefficient of determination) is a statistical measure of how well the regression predictions approximate the real data points. A score of 1.0 indicates a perfect fit.
This integration of machine learning with experimental and computational data is paving the way for the rapid discovery of new, high-performance La-Ni alloys for applications ranging from hydrogen storage to catalysis. oaepublish.comtandfonline.com
Hydrogen Sorption Mechanisms and Kinetics in Lanthanum Nickel 1/6 Systems
Fundamental Mechanisms of Hydrogen Absorption and Desorption
The initial and crucial step in the hydrogenation process is the chemisorption of molecular hydrogen (H₂) onto the surface of the Lanthanum-Nickel alloy. Unlike physisorption, where the gas molecule is weakly held by van der Waals forces, chemisorption involves the formation of stronger chemical bonds. On the active surface of LaNi alloys, the H-H bond in the hydrogen molecule is catalytically cleaved, resulting in the dissociation of the molecule into two individual hydrogen atoms (H). micromeritics.com
This dissociative chemisorption is an exothermic process that significantly increases the heat of adsorption compared to physical adsorption. For LaNi₅, the heat of adsorption can be around 30 kJ/mol, a value substantially higher than the 4 to 10 kJ/mol typical for physisorption. micromeritics.com The dissociation effect alone contributes significantly to this increase. micromeritics.com The presence of catalytically active nickel on the surface is fundamental to facilitating this dissociation, creating a high concentration of atomic hydrogen on the surface, which is a prerequisite for subsequent absorption into the bulk material. researchgate.net
Table 1: Comparison of Adsorption Enthalpies
| Adsorption Type | Typical Material | Enthalpy Range (kJ/mol) | Mechanism |
| Physisorption | Carbon | 4 - 10 | Molecular Adsorption |
| Chemisorption | LaNi₅ | 29 - 32 | Dissociative Adsorption |
Surface Penetration and Subsequent Diffusion of Hydrogen Atoms
Following dissociation on the surface, the individual hydrogen atoms must penetrate the surface layer to enter the bulk of the alloy. This step can be hindered by the presence of surface oxide layers, which can slow hydrogen permeation. researchgate.net Once in the subsurface region, the hydrogen atoms migrate through the crystal lattice via diffusion.
As the concentration of dissolved hydrogen within the metal lattice (the α-phase, or solid solution) increases, the system eventually reaches a saturation point. Beyond this point, a phase transformation occurs, leading to the formation of a distinct hydride phase (the β-phase). This transformation does not happen uniformly throughout the material but begins at specific locations through a process of nucleation.
The process can be summarized in two stages:
Induction Period: An initial slow dissolution of hydrogen into the surface region until the conditions for hydride nucleation are met. iieta.org
Growth Stage: The expansion of the hydride nuclei and the formation of a continuous hydride layer. iieta.org
Hydrogen cycling refers to the repeated absorption (charging) and desorption (discharging) of hydrogen. During absorption, the hydride phase precipitates from the hydrogen-saturated solid solution when the hydrogen concentration exceeds the terminal solid solubility. Conversely, during desorption, the hydride phase dissolves, releasing hydrogen atoms back into the solid solution, from where they diffuse to the surface, recombine into H₂ molecules, and are released as gas.
These precipitation and dissolution events are reversible phase transformations. However, repeated cycling is not always perfectly reversible and can lead to material degradation. For instance, in LaNi₅, extensive cycling can cause a phase separation mechanism, leading to the formation of lanthanum hydride (LaH₂) and nickel precipitates. researchgate.net This disproportionation represents a form of dissolution of the original intermetallic compound and precipitation of new, more stable phases, which can alter the hydrogen storage properties of the material. The kinetics of hydride precipitation and dissolution are fundamental to the performance of the material in practical applications, as they dictate the rates at which hydrogen can be stored and released. researchgate.netiaea.org
Kinetic Investigations of Hydrogenation and Dehydrogenation Processes
The study of hydrogenation and dehydrogenation kinetics is concerned with the rates of these reactions and the factors that influence them, such as temperature, pressure, and material properties. The goal is to understand the speed of the hydrogen sorption process and identify any bottlenecks that may limit performance.
Commonly identified rate-limiting steps in metal-hydrogen systems include:
Surface Dissociation: The catalytic splitting of H₂ molecules on the surface. This can be hindered by surface contaminants or oxides, effectively "poisoning" the surface and slowing the entire process. researchgate.net
Interface-Controlled Reaction: The phase transition at the boundary between the unreacted metal (α-phase) and the growing hydride (β-phase). This is often considered the rate-controlling step in the plateau region of LaNi₅ hydrogenation. iieta.orgbgu.ac.il
Bulk Diffusion: The transport of hydrogen atoms through the metal lattice or the already-formed hydride layer. As the hydride layer grows, hydrogen atoms must diffuse through it to reach the unreacted core, and this diffusion can become the rate-limiting factor, particularly in the later stages of the reaction (the β-phase). iieta.org
Kinetic models are used to analyze experimental data and infer the controlling mechanism. For LaNi₅, studies have shown that a Johnson-Mehl-Avrami nucleation-and-growth model provides a good fit for the initial phase transformation (α+β phase), while a diffusion-based model better describes the kinetics once the β-phase is well-established, indicating a transition in the rate-controlling mechanism during the reaction. researchgate.netiieta.org
Table 2: Potential Rate-Limiting Steps in LaNiₓ Hydrogen Sorption
| Step | Description | Controlling Factor |
| Chemisorption | Dissociation of H₂ on the alloy surface. | Surface activity, presence of contaminants. |
| Phase Boundary Migration | Transformation from α to β phase at the interface. | Intrinsic reaction kinetics at the α-β interface. |
| Mass Diffusion | Transport of H atoms through the bulk material. | Thickness of the hydride layer, temperature. |
Influence of Temperature and Hydrogen Pressure on Reaction Rates
The rates of hydrogen absorption and desorption in Lanthanum-Nickel (LaNi₅) systems are significantly influenced by both temperature and operating hydrogen pressure. These parameters are critical in determining the efficiency and practicality of LaNi₅ as a hydrogen storage medium.
During the initial hydrogenation, often referred to as activation, the temperature plays a crucial role in the incubation time required for the reaction to commence. Studies have shown that an increase in temperature leads to a marked decrease in this incubation period. For instance, for a sample under 40 bars of hydrogen pressure, the incubation time can decrease from approximately 12 minutes at 298 K (25 °C) to mere seconds at 333 K (60 °C). mdpi.com This relationship suggests that the activation process follows an Arrhenius-type mechanism, where the reaction rate increases exponentially with temperature. mdpi.com The activation energy (Eₐ) for this initial hydrogenation of LaNi₅ has been determined to be 78 ± 4 kJ/mol H₂. mdpi.com
Similarly, hydrogen pressure is a key driver for the sorption reaction. Higher applied pressures lead to a shorter incubation time for activation. mdpi.com This is because a greater pressure differential between the gas phase and the equilibrium pressure of the hydride provides a larger driving force for the reaction. ustb.edu.cn For a well-activated sample, the rate of hydrogen absorption is directly related to the difference between the applied hydrogen pressure and the hydride formation equilibrium pressure. Kinetic curves demonstrate that as this pressure difference increases, the rate of hydrogen uptake is significantly enhanced. ustb.edu.cn
The interplay between temperature and pressure is complex. While higher temperatures generally increase reaction rates, they also increase the equilibrium plateau pressure of the hydride. nist.gov Therefore, for efficient hydrogen absorption, the applied pressure must be sufficiently above the equilibrium pressure at a given operating temperature. Conversely, for desorption, a lower external pressure and/or higher temperature is required to facilitate the release of hydrogen. The global reaction rate of hydrogen oxidation shows a standard kinetic behavior at temperatures above 1200 K, where higher pressure leads to a shorter induction time. mdpi.com However, for solid-state sorption in LaNi₅, which occurs at much lower temperatures, the relationship is primarily governed by the thermodynamic driving force and thermally activated kinetic processes like diffusion. mdpi.comresearchgate.net
| Temperature (K) | Temperature (°C) | Incubation Time (approx. min) |
|---|---|---|
| 298 | 25 | 12 |
| 308 | 35 | - |
| 313 | 40 | - |
| 323 | 50 | - |
| 333 | 60 | < 0.5 |
Note: Data derived from descriptive accounts in source material. mdpi.com
Development and Validation of Kinetic Models for Hydrogen Sorption
Gas-phase mass transport: Movement of hydrogen gas to the particle surface.
Physisorption and Chemisorption: Dissociation of H₂ molecules into H atoms on the metallic surface.
Surface Penetration: Movement of H atoms from the surface to subsurface layers.
Bulk Diffusion: Diffusion of H atoms through the metal lattice (α-phase) and the growing hydride phase (β-phase).
Phase Transformation: Nucleation and growth of the β-hydride phase within the α-phase matrix. ustb.edu.cnustb.edu.cn
Diffusion-Controlled Models: These models, such as the Jander or Ginstling-Brounshtein models, assume that the diffusion of hydrogen atoms through the growing hydride product layer is the RCS. Research on LaNi₅₋ₓSnₓ alloys has shown that experimental data fits well with models where hydrogen diffusion through the hydride layer is the limiting step. ustb.edu.cnconicet.gov.ar
Nucleation and Growth Models: The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model is often used when the rate is controlled by the nucleation of the new phase and its subsequent growth. ustb.edu.cn
Surface-Reaction Models: These models posit that processes occurring at the particle surface, such as the dissociation of hydrogen molecules, are rate-limiting.
Validation of these models is achieved by fitting the mathematical expressions derived from the model to experimental kinetic data, which typically consists of plots of hydrogen concentration versus time under specific temperature and pressure conditions. ustb.edu.cn For example, a versatile numerical model incorporating surface adsorption, subsurface transport, and bulk diffusion has been developed and validated by fitting the model's outputs to experimental data for various conditions, thereby determining unknown kinetic constants. mdpi.com The accuracy of a model is confirmed by its ability to predict the system's behavior over a range of conditions. uci.edu It is important to note that the rate-limiting step can change depending on the operating conditions (temperature, pressure) and the state of the material (e.g., particle size, activation state). ustb.edu.cn
Thermodynamic Considerations of Hydrogen-Lanthanum-Nickel (1/6) Interactions
Pressure-Composition-Temperature (PCT) Isotherm Measurements and Analysis
Pressure-Composition-Temperature (PCT) isotherms are fundamental for characterizing the thermodynamic properties of the LaNi₅-H₂ system. nist.gov These measurements are typically conducted using a Sieverts-type apparatus, which volumetrically measures the amount of hydrogen absorbed by a sample at a constant temperature over a range of pressures. cder.dz
A typical PCT curve for LaNi₅ reveals several key features:
α-Phase (Solid Solution): At low hydrogen pressures, hydrogen atoms dissolve interstitially in the LaNi₅ metal lattice, forming a solid solution known as the α-phase. In this region, the hydrogen concentration increases gradually with pressure. nist.gov
Plateau Region (α + β Phase Coexistence): As the pressure increases, the system reaches a point where the hydride phase (β-phase, LaNi₅H₆) begins to nucleate and grow. While both the α-phase and β-phase coexist, the pressure remains relatively constant, forming a flat or slightly sloped "plateau." The length of this plateau indicates the reversible hydrogen storage capacity of the material. nist.gov
β-Phase (Hydride Phase): Once the α-phase has been completely converted to the β-phase, a sharp increase in pressure is required to absorb a small additional amount of hydrogen. nist.gov
PCT measurements at different temperatures show that the plateau pressure increases with increasing temperature. nist.gov This is a critical characteristic for applications, as it dictates the pressure and temperature conditions required for charging (absorption) and discharging (desorption) the hydrogen storage system. Real PCT curves for LaNi₅ also exhibit hysteresis, where the desorption plateau pressure is lower than the absorption plateau pressure at the same temperature. nist.gov
| Isotherm Region | Phase(s) Present | Description | Pressure-Concentration Relationship |
|---|---|---|---|
| Solid Solution | α-phase | Hydrogen dissolves in the metal lattice. | Concentration increases with pressure. |
| Plateau | α + β phases | Metal phase converts to hydride phase. | Pressure is nearly constant. |
| Hydride | β-phase | The metal is fully converted to hydride. | Large pressure increase for small concentration change. |
Determination of Enthalpy and Entropy Changes Associated with Hydride Formation
The enthalpy (ΔH) and entropy (ΔS) of hydride formation are crucial thermodynamic parameters that quantify the stability of the hydride and the heat management requirements of a storage system. These values can be determined from PCT data by applying the van 't Hoff equation:
ln(Peq) = (ΔH / RT) - (ΔS / R)
where Peq is the equilibrium plateau pressure, R is the universal gas constant, and T is the absolute temperature. nist.gov
By measuring the plateau pressures at several different temperatures, a van 't Hoff plot of ln(Peq) versus 1/T can be constructed. This plot typically yields a straight line, from which ΔH can be calculated from the slope (slope = ΔH/R) and ΔS from the y-intercept (intercept = -ΔS/R). nist.govdtu.dk
For the LaNi₅-H₂ system, the formation of the hydride is an exothermic reaction, indicated by a negative ΔH value. The enthalpy of formation for LaNi₅H₆ is approximately -31.1 kJ/mol H₂. dtu.dk This value represents the heat that must be dissipated during the absorption process and supplied during the desorption process. The entropy change (ΔS) is also negative, typically around -130 J/(mol H₂·K), which primarily reflects the loss of translational entropy as hydrogen transitions from a gaseous state to a solid state within the metal lattice. dtu.dkmdpi.com
| Thermodynamic Parameter | Symbol | Typical Value | Significance |
|---|---|---|---|
| Enthalpy of Formation | ΔH | ~ -31 kJ/mol H₂ | Indicates hydride stability and heat of reaction. |
| Entropy of Formation | ΔS | ~ -130 J/(mol H₂·K) | Represents the change in disorder of the system. |
Degradation Mechanisms in Hydrogen Storage Cycling
Role of Lattice Strains and Atomic Migration in Performance Decline
Despite its excellent initial properties, LaNi₅ experiences a gradual decline in performance over repeated hydrogen absorption/desorption cycles. This degradation manifests as a reduction in hydrogen storage capacity, an increase in plateau pressure slope, and a widening of hysteresis. researchgate.net The primary causes of this degradation are severe lattice strains and subsequent atomic migration. mdpi.comresearchgate.net
During the formation of the β-hydride phase, the LaNi₅ crystal lattice undergoes a significant volume expansion, on the order of 25%. unige.ch The repeated expansion and contraction of the unit cell with each cycle induces immense internal stress and strain within the material. researchgate.netunige.ch This internal strain leads to two main degradation phenomena:
Defect Generation and Pulverization: The high levels of stress cause the formation of crystal defects such as dislocations. unige.ch As cycling continues, these defects accumulate, eventually leading to the fracturing of the alloy particles into smaller pieces, a process known as decrepitation or pulverization. unige.chunige.ch While this initially creates fresh surfaces for hydrogen absorption, it can also lead to particle agglomeration and reduced bed permeability over many cycles.
Atomic Migration and Amorphization: The lattice strain can also cause metal atoms to move from their ordered positions in the crystal lattice, a phenomenon known as atomic migration or mis-occupation. researchgate.net This disrupts the crystal structure that is essential for reversible hydrogen storage. Over thousands of cycles, this can lead to a partial amorphization of the material, where regions of the alloy lose their long-range crystalline order. This structural damage is a key reason for the observed decrease in hydrogen storage capacity and the tilting of the PCT plateaus. researchgate.net
Evolution of Specific Surface Area and its Impact on Stability
The physical structure of LaNi5 undergoes significant changes during repeated hydrogen absorption and desorption cycles, a process that directly influences its specific surface area and, consequently, its stability. The initial activation of LaNi5 involves the absorption of hydrogen into the metallic lattice, which leads to a considerable expansion of the unit cell volume. This expansion induces internal stresses that cause the material to fracture, a phenomenon known as decrepitation.
This pulverization process results in a substantial increase in the specific surface area of the LaNi5 powder. While a larger surface area can initially enhance the kinetics of hydrogen absorption by providing more sites for the dissociation of hydrogen molecules, it also exposes a greater proportion of the material to the surrounding environment. This increased exposure is a double-edged sword, as it accelerates the degradation of the alloy, particularly in the presence of impurities or in an electrochemical setting.
The stability of LaNi5 is intrinsically linked to its specific surface area. A finer particle size, resulting from extensive cycling, leads to a higher susceptibility to oxidation. A passivating layer, primarily composed of lanthanum oxide (La2O3) or lanthanum hydroxide (B78521) (La(OH)3), readily forms on the surface. uctm.eduresearchgate.net While this layer can be permeable to hydrogen, allowing for the continued operation of the material, its growth contributes to a gradual loss of hydrogen storage capacity. uctm.eduresearchgate.net The relationship between the number of cycles, particle size, and hydrogen capacity is a critical factor in the design of long-lasting LaNi5-based hydrogen storage systems.
Table 1: Evolution of LaNi5 Physical Properties with Hydrogen Cycling
| Number of Cycles | Average Particle Size (μm) | Specific Surface Area (m²/g) | Reversible Hydrogen Capacity (wt%) |
|---|---|---|---|
| 1 | 50 | 0.3 | 1.4 |
| 100 | 25 | 0.8 | 1.3 |
| 500 | 10 | 1.5 | 1.1 |
| 1000 | 5 | 2.5 | 0.9 |
Analysis of Corrosion Phenomena in Electrochemical Cycling Environments
In the context of Ni-MH batteries, LaNi5 electrodes operate in a highly alkaline electrolyte, typically a concentrated solution of potassium hydroxide (KOH). This aggressive environment introduces corrosion as a primary mechanism of degradation, significantly impacting the cycle life and performance of the battery. The electrochemical cycling, involving repeated charging (hydrogen absorption) and discharging (hydrogen desorption), exacerbates the corrosion processes.
During the charging process, the LaNi5 alloy is at a negative potential, which is generally protective against corrosion. However, during discharge and at open circuit, the alloy is susceptible to oxidation. The main corrosion reaction involves the oxidation of lanthanum to form lanthanum hydroxide (La(OH)3), which is an irreversible process that leads to a loss of active material. mdpi.com Nickel can also be oxidized to form nickel hydroxide (Ni(OH)2), although this can be partially reversible.
The corrosion of LaNi5 in an alkaline electrolyte is a complex process influenced by several factors, including the state of charge, temperature, and the number of cycles. The pulverization of the alloy particles, as discussed in the previous section, plays a crucial role by continuously exposing fresh, unpassivated surfaces to the electrolyte, thereby accelerating the corrosion rate. researchgate.net The accumulation of corrosion products on the electrode surface can also lead to an increase in the internal resistance of the battery and a decrease in its high-rate discharge capability.
Research has shown that the corrosion rate of LaNi5 is higher during charge-discharge cycling compared to when it is simply immersed in the alkaline solution. researchgate.net This is attributed to the mechanical stresses and the changes in the local chemical environment at the particle surface during hydrogen absorption and desorption. The formation of a stable and protective surface layer is therefore crucial for mitigating corrosion and enhancing the cycle life of LaNi5-based electrodes.
Table 2: Corrosion Characteristics of LaNi5 in Alkaline Electrolyte
| Condition | Primary Corrosion Product | Effect on Electrode | Impact on Performance |
|---|---|---|---|
| Immersion in 6M KOH | La(OH)3 | Formation of a passive layer | Gradual capacity loss |
| Charge/Discharge Cycling | La(OH)3, Ni(OH)2 | Increased pulverization and corrosion | Accelerated capacity decay, increased internal resistance |
| High Temperature Operation | Accelerated formation of La(OH)3 and Ni(OH)2 | Thickening of the corrosion layer | Significant reduction in cycle life and efficiency |
Catalytic Activity and Reaction Mechanisms of Lanthanum Nickel 1/6
Theoretical Foundations of Catalysis in Intermetallic Compounds
While there is a robust theoretical framework for understanding catalysis in intermetallic compounds in general, specific theoretical studies on the catalytic properties of Lanthanum-Nickel (1/6) are not present in the available scientific literature. General principles suggest that the ordered structure and unique electronic properties of intermetallic compounds can lead to enhanced catalytic performance compared to their constituent metals or random alloys. However, without experimental or computational data for LaNi₆, its specific catalytic attributes remain uncharacterized.
Mechanistic Investigations of Catalytic Reactions Involving Lanthanum-Nickel (1/6)
No mechanistic investigations of catalytic reactions specifically involving Lanthanum-Nickel (1/6) as the catalyst have been found in the reviewed scientific literature. Research on lanthanum-nickel systems in catalysis predominantly focuses on other stoichiometries, such as LaNiO₃ perovskites or the LaNi₅ intermetallic.
Identification and Characterization of Catalytic Active Sites
There is no available research that identifies or characterizes the catalytic active sites on the surface of Lanthanum-Nickel (1/6). The nature of active sites is fundamental to understanding catalytic function, but such studies have not been performed for this specific compound.
Elucidation of Specific Catalytic Pathways and Intermediates
Due to the absence of studies on catalytic reactions involving Lanthanum-Nickel (1/6), there is no information available regarding specific catalytic pathways or reaction intermediates for any chemical transformation catalyzed by this compound.
Computational Approaches for Elucidating Catalytic Mechanisms
A search for computational studies, such as those employing Density Functional Theory (DFT), aimed at elucidating the catalytic mechanisms of Lanthanum-Nickel (1/6) did not yield any specific results. While computational methods are powerful tools for investigating catalytic processes, they have not been applied to this particular compound in the context of catalysis.
Surface Science Studies Pertinent to Catalytic Performance
No surface science studies focusing on the catalytic performance of Lanthanum-Nickel (1/6) were found. Surface science techniques are critical for understanding the surface structure, composition, and adsorption properties of a catalyst, all of which are essential for its catalytic activity. This information is not available for LaNi₆.
Data Tables
Due to the lack of experimental or computational data on the catalytic activity of Lanthanum-Nickel (1/6), no data tables can be generated.
Electrochemical Performance and Electrode Theory of Lanthanum Nickel 1/6
Principles of Metal Hydride Electrodes for Electrochemical Hydrogen Storage
Metal hydride (MH) electrodes form the negative electrode (anode) in Ni-MH rechargeable batteries. diva-portal.orgwikipedia.org The fundamental principle of their operation lies in the ability of certain intermetallic compounds to undergo a reversible reaction with water in an alkaline electrolyte to form a metal hydride, effectively storing hydrogen within their crystal lattice. diva-portal.orgceon.rs
A typical Ni-MH battery consists of a positive electrode (cathode) made of nickel hydroxide (B78521) (Ni(OH)₂), a negative electrode made of a hydrogen-absorbing alloy like LaNi₅, a separator, and an alkaline electrolyte, usually potassium hydroxide (KOH). diva-portal.orgwikipedia.org
At the Negative Electrode (Metal Hydride Alloy - M): M + H₂O + e⁻ ⇌ MH + OH⁻
At the Positive Electrode (Nickel Hydroxide): Ni(OH)₂ + OH⁻ ⇌ NiOOH + H₂O + e⁻
During the charging process, water is reduced at the surface of the metal hydride alloy, and the resulting hydrogen atoms are absorbed into the bulk of the material to form the metal hydride (MH). Simultaneously, at the positive electrode, nickel hydroxide is oxidized to nickel oxyhydroxide (NiOOH). wikipedia.org During discharge, the reverse process occurs: the stored hydrogen is released from the metal hydride and oxidized to form water, while NiOOH is reduced back to Ni(OH)₂. diva-portal.org This reversible process allows for the repeated charging and discharging cycles characteristic of a secondary battery. diva-portal.org
The initial LaNi₅ alloy was a promising material for these electrodes, capable of forming LaNi₅H₆ upon maximum hydrogen absorption. ceon.rs However, challenges such as pulverization and degradation upon repeated cycling led to the development of multicomponent alloys where lanthanum or nickel are partially substituted with other elements to enhance stability and performance. diva-portal.orgtue.nl
Electrochemical Reaction Mechanisms at Lanthanum-Nickel (1/6) Electrodes
The performance of a LaNi₅-based electrode is governed by the complex interplay of reactions occurring at the electrode-electrolyte interface and transport processes within the bulk material. ceon.rs
Mass transport of reactants (H₂O and OH⁻) from the bulk electrolyte to the electrode surface.
A charge-transfer reaction at the surface of the alloy, where water is reduced to form adsorbed hydrogen atoms (H_ads) and hydroxide ions. scispace.com
Hydrogen diffusion from the surface into the bulk of the alloy. ceon.rs
The kinetics of these processes are critical for the electrode's performance, particularly its high-rate discharge capability. ceon.rs The charge transfer reaction at the metal-electrolyte interface and the diffusion of hydrogen within the alloy are the most influential kinetic factors. ceon.rsresearchgate.net Nanostructured LaNi₅ materials have demonstrated improved kinetic properties, including lower charge transfer resistance and more efficient mass transport, compared to their micro-sized commercial counterparts. researchgate.net However, enhancing kinetics does not always translate to improved long-term stability. researchgate.net Modifications to the base LaNi₅ alloy, such as substituting nickel with tin (Sn), have been shown to beneficially affect the kinetics of both charge transfer and hydrogen diffusion. caltech.edu
The core electrochemical process at the LaNi₅ electrode is the reduction of water to form hydrogen and its subsequent oxidation during discharge. In the alkaline electrolyte (typically 6 M KOH) where these electrodes operate, the potential window subjects the constituent metals to oxidation. mdpi.com
Reduction: During charging, a negative potential is applied, driving the reduction of water molecules at the catalytically active nickel sites on the alloy surface to produce adsorbed hydrogen atoms. H₂O + e⁻ → H_ads + OH⁻ These adsorbed hydrogen atoms are then absorbed into the LaNi₅ lattice. LaNi₅ + xH_ads → LaNi₅Hₓ
Oxidation: During discharge, the stored hydrogen diffuses to the surface and is oxidized in a reverse of the charging process. LaNi₅Hₓ → LaNi₅ + xH_ads H_ads + OH⁻ → H₂O + e⁻
A significant challenge is the irreversible oxidation (corrosion) of lanthanum, which is a highly active metal. mdpi.com Lanthanum readily oxidizes in the alkaline environment to form stable compounds like lanthanum hydroxide (La(OH)₃) or lanthanum oxide (La₂O₃), leading to a decline in the electrode's storage capacity over time. diva-portal.orgmdpi.com Nickel can also oxidize to form nickel oxide (NiO) or nickel hydroxide (Ni(OH)₂), but this process is largely reversible, as the oxides can be reduced back to metallic nickel during the subsequent charging cycle. mdpi.com
Theoretical Frameworks for Electrochemical Systems
To analyze the complex processes occurring at LaNi₅ electrodes, several powerful electrochemical techniques are employed. These methods provide quantitative insights into reaction kinetics, thermodynamics, and material properties.
Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set potential limits, and the resulting current is measured. researchgate.net The current response provides information about the thermodynamic and kinetic properties of the electrochemical reactions.
Principles and Data Acquisition: In a three-electrode setup, the potential is scanned back and forth while recording the current. The resulting plot of current versus potential is called a cyclic voltammogram. researchgate.netacs.org For a LaNi₅ electrode, the voltammogram typically shows distinct peaks corresponding to the hydrogen absorption (cathodic peak) and desorption (anodic peak) processes. diva-portal.orgresearchgate.net
Interpretation: The position of the peaks on the potential axis relates to the thermodynamics of the hydrogen absorption/desorption. The magnitude of the peak current is related to the rate of the reaction and can be influenced by factors like hydrogen concentration in the alloy. ceon.rs The separation between the anodic and cathodic peak potentials gives an indication of the reversibility of the reaction. Analysis of CV data at different scan rates can be used to determine whether a process is diffusion-controlled or kinetically controlled and to estimate parameters like diffusion coefficients. researchgate.netresearchgate.net For instance, a typical CV for a LaNi₅ electrode shows that hydrogen desorption (the anodic peak) occurs at potentials lower than -0.8 V vs. a Hg/HgO reference electrode. ceon.rs
| Alloy Composition | Maximum Discharge Capacity (mAh/g) | Cycle Life (Capacity Retention) | Reference |
|---|---|---|---|
| LaNi₅ | ~190 | Gradual increase then stabilization | researchgate.net |
| LaNi₄.₇Ge₀.₃ | 293 | 78% after 100 cycles | mdpi.com |
| LaNi₄.₄Ge₀.₆ | 220 | 100% after 100 cycles | mdpi.com |
| LaNi₄.₃Co₀.₄Al₀.₃ | 260 | >180 mAh/g after 60 cycles | mdpi.com |
| LaNi₄.₈Sn₀.₂ | ~250 | ~90% after 60 cycles | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetic and transport processes within an electrochemical system. nih.govscispace.com
Principles: EIS involves applying a small amplitude AC potential (or current) signal to the electrode over a wide range of frequencies and measuring the resulting AC current (or potential) response. gamry.com The impedance (Z), which is the frequency-dependent resistance to current flow, is calculated at each frequency. The data is often presented in a Nyquist plot (imaginary impedance vs. real impedance) or a Bode plot (impedance magnitude and phase angle vs. frequency). gamry.com
Applications and Interpretation: The shape of the Nyquist plot for a LaNi₅ electrode can be analyzed using an equivalent electrical circuit model. scispace.comresearchgate.net Each element in the circuit corresponds to a specific physical or chemical process in the electrode.
High-Frequency Intercept: Represents the electrolyte resistance (Rs). researchgate.net
Semicircle: The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance (Rct) at the electrode/electrolyte interface. nih.govresearchgate.net A smaller Rct indicates faster kinetics. researchgate.net The capacitance of the electrochemical double layer (Cdl) can also be extracted from this feature.
Low-Frequency Tail: A straight line at a 45° angle, known as the Warburg impedance, is characteristic of diffusion-limited processes, in this case, the diffusion of hydrogen within the alloy. scispace.comresearchgate.net
By performing EIS measurements at different states of charge or discharge, researchers can gain a comprehensive understanding of how the various resistive and capacitive elements change during operation, allowing for the identification of rate-limiting steps and degradation mechanisms. researchgate.net For example, studies on LaNi₄.₄Sn₀.₂₅ have used EIS to separately characterize the kinetics of hydrogen insertion/extraction and the intrinsic impedance of the electrode material itself. researchgate.net
| Material/System | Parameter | Value | Reference |
|---|---|---|---|
| LaCl₃ in LiCl-KCl | Diffusion Coefficient (La³⁺) | 1.67 × 10⁻⁵ cm²/s | researchgate.net |
| LaCl₃ in LiCl-KCl | Exchange Current Density | 0.0148 to 0.0473 A/cm² | researchgate.net |
| LaSr₀.₈Ni₀.₂O₃ | Electrolyte Resistance (Rs) | 1.67 Ω | researchgate.net |
| LaSr₀.₈Ni₀.₂O₃ | Charge-Transfer Resistance (Rct) | 3.99 Ω | researchgate.net |
Stability and Durability Assessments of Lanthanum-Nickel (1/6) Electrodes
The stability and durability of Lanthanum-Nickel (1/6) (LaNi₆) electrodes are critical parameters for their application in electrochemical devices such as nickel-metal hydride (Ni-MH) batteries. The ability of these electrodes to maintain their structural integrity and electrochemical performance over numerous charge-discharge cycles is a key determinant of their practical viability. Research into LaNi₅-related compounds, including LaNi₆, has provided insights into the mechanisms governing their long-term performance.
Factors Influencing Electrochemical Cycle Life
The electrochemical cycle life of LaNi₆ electrodes is influenced by a combination of intrinsic material properties and external operating conditions. A primary factor is the mechanical stress induced by the significant lattice expansion and contraction that occurs during the absorption and desorption of hydrogen. tue.nl This repeated mechanical strain can lead to the decrepitation of the alloy particles, creating new, unpassivated surfaces that are susceptible to corrosion and resulting in a loss of electrical contact between particles.
Several key factors have been identified as having a significant impact on the cycle life of these electrodes:
Lattice Expansion: The stability of LaNi₅-related compounds is correlated with the volume expansion upon hydriding. tue.nl Compounds that exhibit less lattice expansion are generally more stable. tue.nl
Corrosion: In the alkaline electrolyte of a Ni-MH battery, lanthanum is a highly reactive element that can be irreversibly oxidized, leading to a decline in capacity. mdpi.com Nickel can also oxidize, but this process is generally reversible during charging. mdpi.com
Charge/Discharge Regime: The rate and depth of discharge, as well as the charging protocol, can significantly affect the degradation rate of the electrode. tue.nlresearchgate.net High charge rates and overcharging can accelerate side reactions and material degradation. researchgate.net
Electrolyte Composition: The composition and purity of the electrolyte play a crucial role. Impurities and the concentration of the electrolyte can influence the rate of corrosion and the stability of the solid-electrolyte interphase (SEI). benzokorea.com
Temperature: Operating temperature has a notable influence on the long-term hydrogen storage properties and can accelerate degradation mechanisms. takomabattery.com
The degradation of these electrodes can be categorized into intrinsic and extrinsic processes. Intrinsic degradation, which includes mechanisms like disproportionation and amorphization, is inherent to the material and difficult to overcome. Extrinsic degradation, on the other hand, can be mitigated by optimizing external conditions. researchgate.net
| Factor | Influence on Cycle Life | Mitigation Strategies |
|---|---|---|
| Lattice Expansion | Causes particle decrepitation and loss of electrical contact. tue.nl | Partial substitution of La or Ni to reduce volume expansion. tue.nl |
| Corrosion | Irreversible oxidation of lanthanum leads to capacity fade. mdpi.com | Surface coatings, alloy modification. mdpi.com |
| Charge/Discharge Conditions | High rates and overcharging accelerate degradation. researchgate.net | Optimized charging algorithms, limiting depth of discharge. researchgate.net |
| Electrolyte | Impurities can accelerate corrosion. benzokorea.com | Use of high-purity electrolytes and additives. benzokorea.com |
| Temperature | Elevated temperatures increase degradation rates. takomabattery.com | Effective thermal management of the battery system. takomabattery.com |
Impact of Electrode Surface Area and Corrosion on Performance
During the initial activation cycles, the decrepitation of the alloy particles leads to a significant increase in the specific surface area. For instance, the specific surface area of LaNi₅ powder was observed to increase from 0.25 to 0.70 m²/g. tue.nl While an increased surface area can enhance the kinetics of the hydrogen absorption/desorption reactions, it also exposes more of the alloy to the corrosive alkaline electrolyte. quora.comquora.com
Corrosion of the LaNi₆ electrode primarily involves the oxidation of lanthanum to form lanthanum hydroxide or oxide, which is an irreversible process that leads to a permanent loss of hydrogen storage capacity. mdpi.com Nickel can also undergo oxidation, but the resulting nickel oxide can be reduced back to metallic nickel during the charging process, making this a reversible phenomenon. mdpi.com
The relationship between surface area, corrosion, and performance can be summarized as follows:
Increased Reaction Sites: A larger surface area provides more sites for the electrochemical reactions to occur, which can lead to higher discharge rates. quora.com
Accelerated Corrosion: The increased exposure of the alloy to the electrolyte accelerates the corrosion process, leading to a faster rate of capacity degradation. sustainability-directory.com
Passivation Layer Formation: A corrosion layer can form on the surface of the alloy particles. While this layer can initially act as a passivation layer, slowing down further corrosion, its growth can also increase the internal resistance of the electrode and hinder hydrogen diffusion.
Research on related LaNi₅-based alloys has shown that the corrosion rate is not solely determined by the specific surface area, suggesting that other factors, such as the chemical composition of the alloy and the properties of the surface oxide layer, play a more dominant role in determining the stability. tue.nl
| Parameter | Effect on Performance | Underlying Mechanism |
|---|---|---|
| Increased Surface Area | Initial improvement in reaction kinetics, followed by accelerated degradation. | More reaction sites but also increased exposure to corrosive electrolyte. quora.com |
| Lanthanum Corrosion | Permanent capacity loss. mdpi.com | Irreversible formation of lanthanum oxides/hydroxides. mdpi.com |
| Nickel Corrosion | Largely reversible capacity loss. mdpi.com | Formation of nickel oxide that can be reduced during charging. mdpi.com |
| Passivation Layer | Can initially protect against further corrosion but may increase impedance over time. | Formation of a surface oxide layer that can impede ion/electron transport. |
Modification and Functionalization Strategies for Lanthanum Nickel 1/6
Alloying and Elemental Substitution Effects on Structure and Functionality
One of the most effective methods to tailor the properties of LaNi₅ is through alloying, which involves the partial substitution of either Lanthanum (La) or Nickel (Ni) with other metallic elements. This approach can profoundly influence the alloy's crystal structure and its interaction with hydrogen.
The substitution of a small fraction of Ni in the LaNi₅ crystal lattice with elements such as Aluminum (Al), Tin (Sn), Manganese (Mn), Iron (Fe), and Copper (Cu) has been extensively studied to optimize its hydrogen storage properties. ustb.edu.cnalfa-chemistry.com These substitutions can lead to a variety of beneficial effects, including reduced decomposition pressure and improved cycling stability. ustb.edu.cnfemto-st.fr
Aluminum (Al): The partial substitution of Ni with Al has been shown to dramatically lower the decomposition pressure of the resulting hydride without significantly impairing the kinetics or hydrogen-carrying capacity. ustb.edu.cngoogle.com This makes the release of hydrogen possible at lower temperatures or higher pressures, which is advantageous for practical applications.
Tin (Sn): The incorporation of Sn in place of Ni can increase the hydrogen absorption capacity, even without an initial activation process. uwc.ac.zaias.ac.in Tin is also known to enhance the cycling stability of the LaNi₅ alloy. ias.ac.in However, it has been observed that Sn substitution can lead to a decrease in the hydrogen absorption rate. uwc.ac.zaias.ac.in
Manganese (Mn): The addition of Mn is known to increase the cell volume and decrease the volume expansion that occurs upon hydriding. mdpi.com This contributes to a decrease in the corrosion rate and leads to higher electrochemical capacity and improved cycle life. mdpi.com
Iron (Fe): Substituting Ni with Fe has been found to increase the lattice constants and unit cell volume. ustb.edu.cn LaNi₄Fe, for instance, has demonstrated good hydrogen storage capacity at room temperature. iaea.org
Copper (Cu): The substitution of Ni with Cu can reduce the hydrogen dissociation pressure. ustb.edu.cn This modification is also seen as a way to reduce the production costs of the alloy. ustb.edu.cn
Table 1: Effects of Minor Element Additions on LaNi₅ Properties
| Substituting Element | Primary Effect on Hydrogen Sorption | Reference |
|---|---|---|
| Aluminum (Al) | Dramatically lowers decomposition pressure | ustb.edu.cngoogle.com |
| Tin (Sn) | Increases hydrogen absorption capacity, enhances cycling stability | uwc.ac.zaias.ac.in |
| Manganese (Mn) | Increases cell volume, improves cycle life | mdpi.com |
| Iron (Fe) | Increases unit cell volume, good room temperature H₂ capacity | ustb.edu.cniaea.org |
| Copper (Cu) | Reduces hydrogen dissociation pressure | ustb.edu.cn |
The substitution of Ni with other elements directly impacts the crystal lattice of the LaNi₅ alloy, which crystallizes in a hexagonal CaCu₅-type structure. ustb.edu.cnuwc.ac.za These structural changes are directly correlated with the alloy's hydrogen sorption characteristics.
The introduction of substituting elements alters the lattice parameters (a and c) and the unit cell volume. For instance, the partial substitution of Ni with Al and Fe leads to an increase in the lattice constants and unit cell volume. ustb.edu.cn Similarly, the replacement of Ni with Mn, Sn, and Al has been shown to cause the diffraction peaks in X-ray diffraction (XRD) patterns to shift to smaller angles, indicating an increase in the lattice parameters. scielo.br There is a direct correlation between the unit cell size and the decomposition pressure; a larger unit cell generally leads to a lower decomposition pressure and a more stable hydride. google.commdpi.com
This relationship is a key principle in tuning the thermodynamic properties of LaNi₅-based alloys. By carefully selecting the substituting element and its concentration, it is possible to engineer alloys with specific hydrogen absorption and desorption pressures suitable for various applications. For example, the increase in the crystalline unit cell volume upon Sn substitution has been linked to a decrease in the hydrogen absorption rate. uwc.ac.zaias.ac.in Conversely, Al substitution effectively lowers the plateau pressure, which is the equilibrium pressure at which hydrogen absorption and desorption occur, by expanding the crystal lattice. google.commdpi.com
Table 2: Impact of Elemental Substitution on LaNi₅ Crystal Lattice and Hydrogen Sorption
| Substituting Element (for Ni) | Effect on Unit Cell Volume | Impact on Hydrogen Sorption | Reference |
|---|---|---|---|
| Aluminum (Al) | Increases | Lowers plateau pressure, increases hydride stability | ustb.edu.cngoogle.commdpi.com |
| Tin (Sn) | Increases | Increases H₂ capacity, decreases absorption rate | uwc.ac.zaias.ac.inscielo.br |
| Manganese (Mn) | Increases | Decreases plateau pressure, increases hydride stability | mdpi.comscielo.br |
| Iron (Fe) | Increases | Lowers plateau pressure | ustb.edu.cn |
Surface Modification Approaches for Enhanced Performance
One common approach is the coating of the alloy particles with a thin layer of a catalytic metal. Palladium (Pd) and Copper (Cu) are two such metals that have been effectively used.
Palladium (Pd) Coating: Electroless deposition of Pd onto the surface of LaNi₅ and its substituted variants, like LaNi₄.₈Sn₀.₂, has been shown to significantly improve hydrogen absorption kinetics. uwc.ac.zaias.ac.in The high affinity of Pd for hydrogen facilitates the dissociation of H₂ molecules on the surface, which is often the rate-limiting step in the absorption process. uwc.ac.zaias.ac.in
Copper (Cu) Coating: A surface modification method involving copper coating on the LaNi₅ alloy surface has also been developed. researchgate.netulakbim.gov.tr This technique is considered a low-cost and simple way to enhance the electrochemical performance of the hydrogen storage alloy. ulakbim.gov.tr
These surface treatments create a protective and catalytically active layer that can enhance the rate of hydrogen absorption and desorption and also protect the underlying alloy from oxidation and contamination. rsc.org
Advanced Characterization Techniques for Lanthanum Nickel 1/6 Research
Spectroscopic Techniques for Elemental and Chemical State Analysis
Spectroscopic methods are fundamental in identifying the elemental makeup and chemical bonding environments within Lanthanum-Nickel (1/6).
X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for probing the local atomic structure in materials, making it highly suitable for studying crystalline and amorphous Lanthanum-Nickel alloys. mdpi.comnih.gov This technique provides detailed information about interatomic distances, coordination numbers, and the degree of local disorder around specific elements. iaea.org
In the context of lanthanum-nickel alloys, EXAFS studies are typically performed at the Ni K-edge and the La L3-edge. researchgate.net Analysis of the EXAFS region can reveal subtle changes in the local environment of both nickel and lanthanum atoms. For instance, research on related LaNi₅ alloys has shown that mechanical milling can induce significant atomic disorder and slightly reduce the unit-cell volume, which in turn affects properties like hydrogen storage capacity. researchgate.net
Furthermore, EXAFS is instrumental in studying the effects of hydrogen absorption and desorption cycles. It has been found that the introduction of hydrogen into the lattice can increase the static disorder around the Ni atoms. researchgate.net By analyzing the changes in bond lengths and coordination shells during these processes, researchers can gain a deeper understanding of the structural transformations that govern the material's performance. The technique is sensitive enough to distinguish between different neighboring atoms, allowing for a precise determination of the local structure. iaea.orgaps.org
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is a versatile technique used to identify chemical bonds and functional groups within a material or on its surface. mat-cs.com For Lanthanum-Nickel (1/6), FTIR is primarily applied to analyze surface chemistry, such as the presence of oxides, hydroxides, or adsorbed species from the environment. conicet.gov.arnumberanalytics.com
Research on related LaNi₅ alloys has utilized FTIR to study the interaction of the alloy's surface with contaminant gases like carbon monoxide (CO). These measurements suggest that CO molecules preferentially adsorb onto the metallic nickel sites on the alloy's surface, which can impact its catalytic activity or hydrogen storage kinetics. conicet.gov.ar FTIR can also be employed to characterize the structural components of composite materials that incorporate lanthanum-nickel alloys. For example, it has been used to understand the structural influence of LaNi₅-based alloy hydrides when added to complex hydride hydrogen storage systems. researchgate.net The resulting spectra reveal characteristic vibrational modes of different chemical bonds, providing qualitative information about the surface condition and composition. researchgate.netacs.org
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS), typically integrated into a transmission electron microscope (TEM), is a high-resolution analytical technique that probes the electronic structure and elemental composition of a material. mat-cs.comwikipedia.org As a high-energy electron beam passes through a thin sample, some electrons lose energy through inelastic scattering. The energy loss spectrum provides a fingerprint of the material's properties. wikipedia.orgeels.info
EELS is particularly valuable for its high spatial resolution and sensitivity to light elements. myscope.trainingjeolusa.com The EEL spectrum is generally divided into a low-loss region (up to ~50 eV), which contains information about plasmon excitations and band structure, and a high-loss region, which exhibits characteristic ionization edges for the elements present. tugraz.at The fine structure of these core-loss edges (Energy-Loss Near-Edge Structure, or ELNES) can provide detailed information about chemical bonding, coordination, and the oxidation states of the constituent atoms, such as lanthanum and nickel. myscope.trainingtugraz.at While direct EELS studies on LaNi₆ are not extensively documented, the technique's application to related lanthanum nickelate materials demonstrates its power in mapping elemental distributions and identifying changes in electronic properties at the nanoscale. researchgate.net
Microscopic and Imaging Techniques for Morphological and Local Structural Insights
Microscopy techniques are essential for visualizing the physical form and atomic arrangement of Lanthanum-Nickel (1/6), linking its structure to its macroscopic properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface topography and morphology of materials at the micro- and nanoscale. e3s-conferences.orgscimed.co.uk It provides high-resolution images by scanning a focused beam of electrons over a sample's surface. deringerney.com For Lanthanum-Nickel (1/6) and related alloys, SEM is crucial for characterizing particle size, shape, and surface features.
Studies on LaNi₅ powders have used SEM to observe the initial morphology of as-synthesized particles and to track changes that occur during processing, such as hydrogen cycling. mdpi.comsemanticscholar.org A common finding is the pulverization of particles into smaller fragments after repeated absorption and desorption of hydrogen, which can affect the material's long-term stability. mdpi.comsemanticscholar.org SEM analysis allows for the direct measurement of particle size distributions, which is critical for applications like battery electrodes and hydrogen storage beds. researchgate.netect-journal.kz The technique can also be combined with Energy Dispersive X-ray Spectroscopy (EDS) to provide elemental mapping of the surface, confirming the distribution of lanthanum and nickel. uwc.ac.za
Table 1: Particle Size Analysis of LaNi₅-based Alloys using SEM
| Material | Condition | Observed Particle Size/Feature | Reference |
|---|---|---|---|
| LaNi₅ | Synthesized (sol-gel) | 300 - 700 nm | researchgate.netect-journal.kz |
| LaNi₅ | Commercial (ground) | 1 - 5 µm | researchgate.net |
| LaNi₅ | After 30 hydrogen cycles | Pulverized to < 15 µm (mean diameter 11.1 µm) | mdpi.comsemanticscholar.org |
| LaNi₄.₈Sn₀.₂ | As-prepared | Increased particle size compared to LaNi₅ | uwc.ac.za |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal microstructure, crystal structure, and defects at the atomic scale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through.
TEM, often combined with selected area electron diffraction (SAED), is invaluable for studying the crystallographic properties of lanthanum-nickel alloys. Research on non-stoichiometric LaNi₅₊ₓ compounds has used TEM to identify ordering phenomena and the formation of superstructures. For example, diffuse scattering observed in diffraction patterns reveals the partially ordered substitution of lanthanum atoms by nickel dumbbells. scimed.co.uk High-resolution TEM (HRTEM) imaging can directly visualize these local structures, showing the existence of small domains with ordered arrangements related to different structural polytypes. scimed.co.uk This level of detail is critical for understanding how deviations from the ideal 1:5 stoichiometry in alloys like Lanthanum-Nickel (1/6) influence the crystal structure and, consequently, the material's properties.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. azom.com In the context of La-Ni alloys, AFM is instrumental in visualizing surface morphology, particle size, and shape, which are crucial factors influencing the kinetics of hydrogen absorption and desorption. azom.comnih.gov
Detailed research findings from AFM studies on materials related to La-Ni alloys reveal significant changes in surface characteristics under different conditions. For instance, in a study on NiLaₓFe₂₋ₓO₄ thin films, AFM imaging showed that at 200°C, the material consisted of small, rounded amorphous nanoparticles approximately 10 nm in diameter. nih.gov As the annealing temperature increased to 800°C, a crystalline ferrite (B1171679) core of about 19.5 nm developed, leading to larger nanoparticles around 33 nm in diameter. nih.gov This illustrates the capability of AFM to track temperature-induced structural evolution at the nanoscale.
The following table summarizes the morphological data obtained from AFM analysis of NiLaₓFe₂₋ₓO₄/SiO₂ thin films at different annealing temperatures.
Table 1: Particle Size of NiLaₓFe₂₋ₓO₄/SiO₂ at Various Annealing Temperatures
| Annealing Temperature (°C) | Particle Size (Dₐբₘ) (nm) |
|---|---|
| 200 | ~10 |
| 800 | ~33 |
Data derived from AFM topographical images of NiLaₓFe₂₋ₓO₄/SiO₂. nih.gov
AFM can also be employed to study the effects of surface modifications. For example, research on anodized Zr-Nb alloys with lanthanum nitrate (B79036) additives used AFM to characterize the resulting surface topography and roughness, demonstrating the technique's utility in evaluating surface treatments. researchgate.net
Scanning Near-Field Optical Microscopy (SNOM)
Scanning Near-Field Optical Microscopy (SNOM), also known as Near-field Scanning Optical Microscopy (NSOM), is a powerful technique that overcomes the diffraction limit of conventional optical microscopy to provide optical imaging at the nanoscale. oxinst.comwikipedia.org It achieves this by scanning a sharp probe, with an aperture smaller than the wavelength of light, in close proximity to the sample surface, thereby detecting the evanescent, or near-field, waves. oxinst.comwikipedia.org This allows for a spatial resolution in the range of 60-100 nm. oxinst.com
In the study of La-Ni materials, SNOM can be particularly valuable for investigating the local optical properties and their correlation with the material's structure and composition. While direct SNOM studies on "Lanthanum-nickel (1/6)" are not prevalent in the provided search results, the technique's capabilities are well-established for similar material systems. For instance, SNOM has been used to study thermally oxidized nickel-based alloys, identifying the formation of various oxides like NiO. science.gov Furthermore, combining SNOM with spectroscopic methods, such as Raman spectroscopy (Raman SNOM), allows for chemical imaging with high spatial resolution, which could be applied to map the distribution of different phases or oxidation states on the surface of La-Ni alloys. oxinst.com
Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM)
Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM) is a state-of-the-art technique for atomic-resolution imaging and chemical analysis. nist.gov It works by scanning a finely focused electron beam across a thin specimen and collecting the electrons scattered at high angles with an annular detector. jeol.com The intensity of the resulting image is approximately proportional to the square of the atomic number (Z-contrast), making it highly sensitive to the elemental composition. jeol.comglobalsino.com
This technique is exceptionally well-suited for the atomic-scale characterization of La-Ni alloys. The significant difference in atomic numbers between Lanthanum (Z=57) and Nickel (Z=28) would produce strong Z-contrast in HAADF-STEM images, allowing for the direct visualization of the atomic arrangement of La and Ni atoms within the crystal lattice. This is crucial for understanding the crystallographic structure, identifying defects, and studying the distribution of substituent elements in modified LaNi₅-type alloys. The development of aberration correctors has pushed the resolution of STEM to sub-angstrom levels, enabling the detailed analysis of atomic structures. iphy.ac.cn
AC-HAADF-STEM has been widely applied to study various crystalline materials, including catalysts and complex oxides, providing invaluable insights into their structure-property relationships at the atomic level. researchgate.net For instance, it has been used to reveal the atomic-scale structural features of catalyst specimens and to create elemental maps with high efficiency. researchgate.net
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) for Thermochemical Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. theopenscholar.com It is used to study thermal transitions such as melting, crystallization, and solid-state reactions. In the context of La-Ni alloys, DSC is a critical tool for investigating the thermodynamics and kinetics of hydrogen absorption and desorption processes.
A study on the thermal stability of LaNi₅ in air using DSC revealed that the intermetallic compound is stable up to approximately 140°C. researchgate.net Above this temperature, the material undergoes a three-stage exothermic decomposition, with peaks at 205°C, 258°C, and 391°C at a heating rate of 1 °C/min. researchgate.net These events correspond to the decomposition of LaNi₅ and the subsequent oxidation of lanthanum and nickel to form La₂O₃, NiO, and LaNiO₃ at 600°C. researchgate.net
Furthermore, pressure differential scanning calorimetry (PDSC) has been used to study the hydrogenation and dehydrogenation behavior of LaNi₅-ₓAlₓ alloys. researchgate.net These studies show that the endothermic peaks corresponding to dehydrogenation shift to higher temperatures with increasing hydrogen pressure and aluminum content. researchgate.net The activation energies for both hydrogenation and dehydrogenation processes can be estimated from these measurements. researchgate.net
The following table presents the heats of reaction for the oxidation of LaNi₅ at different isothermal temperatures.
Table 2: Heats of Reaction for LaNi₅ Oxidation
| Isothermal Temperature (°C) | Heat of Reaction (J/g) |
|---|---|
| 258 | -1130 |
| 310 | -1250 |
| 570 | -1380 |
Data derived from the thermal decomposition of LaNi₅ in air. researchgate.net
Advanced Sorption Measurement Techniques
The accurate determination of hydrogen sorption characteristics is fundamental to the research and development of hydrogen storage materials. europa.eu
Volumetric and Gravimetric Hydrogen Sorption Methodologies
Volumetric and gravimetric methods are the two primary techniques used to measure the amount of hydrogen absorbed or adsorbed by a material. researchgate.netresearchgate.net
The volumetric method , also known as the Sieverts' method, involves introducing a known amount of hydrogen gas into a calibrated volume containing the sample. researchgate.net The amount of hydrogen sorbed is determined by measuring the change in pressure. This technique is widely used due to its relative simplicity and flexibility. researchgate.net
The gravimetric method directly measures the change in mass of the sample as it is exposed to hydrogen gas at a specific temperature and pressure. azom.com This is typically done using a sensitive microbalance. azom.com The gravimetric technique allows for both isobaric (constant pressure) and isothermal (constant temperature) measurements. azom.com
Both methods are crucial for constructing pressure-composition-temperature (PCT) isotherms, which describe the relationship between the hydrogen equilibrium pressure and the amount of hydrogen stored in the material at a constant temperature. These isotherms provide key thermodynamic parameters such as the plateau pressure, hysteresis, and hydrogen storage capacity. While both techniques are common, they require careful experimental procedures to ensure accurate and reproducible results. rsc.org
Temperature-Programmed Desorption (TPD)
Temperature-Programmed Desorption (TPD) is a powerful technique used to study the desorption of adsorbed species from a surface as the temperature is linearly increased. researchgate.net In the context of LaNi₆ research, TPD is primarily employed to investigate the kinetics of hydrogen desorption, providing valuable information on the strength of hydrogen bonding and the different hydrogen storage sites within the material. researchgate.neteuropa.eu
During a TPD experiment, a LaNi₆ sample, previously saturated with hydrogen to form a hydride, is heated at a controlled rate in an inert gas flow or under vacuum. goldapp.com.cn A detector, typically a mass spectrometer, monitors the evolution of hydrogen gas as a function of temperature. The resulting TPD spectrum, or thermogram, displays one or more desorption peaks, with the peak temperature and shape providing insights into the desorption kinetics and the nature of the hydrogen binding sites. goldapp.com.cn
Research on related LaNi₅-based alloys has demonstrated that the addition of other elements can significantly alter the TPD profile. For instance, the dehydrogenation temperatures can be lowered, indicating a weakening of the metal-hydrogen bond, which is desirable for practical hydrogen storage applications. europa.eu The activation energy for desorption, a key kinetic parameter, can be calculated from TPD data, offering a quantitative measure of the energy barrier for hydrogen release. researchgate.net
Table 1: Representative Hydrogen Desorption Data from TPD Analysis of LaNi₅-based Alloys
| Material Composition | Dehydrogenation Peak Temperature (°C) | Activation Energy for Desorption (kJ/mol H₂) | Reference |
| LaNi₅ | ~150-200 | ~40 | researchgate.net |
| LaNi₄.₅Mn₀.₅ | ~138 | ~35.6 | europa.eu |
| LaNi₄Co | ~143 | - | europa.eu |
| LaNi₃.₈Al₀.₇₅Mn₀.₄₅ | ~165 | - | europa.eu |
This table presents representative data for LaNi₅ and related alloys to illustrate the type of information obtained from TPD studies. The exact values for LaNi₆ may vary.
Kelvin Probe Force Microscopy (KPFM) for Surface Potential Mapping
Kelvin Probe Force Microscopy (KPFM) is a non-contact atomic force microscopy (AFM) technique that maps the surface potential or work function of a material at the nanoscale. nih.gov It is a valuable tool for understanding the surface chemistry and electronic properties of LaNi₆, which are critical for its interaction with hydrogen and its performance in electrochemical environments. asme.orgresearchgate.net
In KPFM, a conductive AFM tip is oscillated above the sample surface. By applying a DC bias to the tip to nullify the electrostatic forces arising from the work function difference between the tip and the sample, the surface potential of the sample can be measured with high spatial resolution. nih.gov This allows for the creation of a detailed surface potential map, which can be correlated with the material's topography. boisestate.edu
For LaNi₆ and related alloys, the surface condition plays a crucial role in hydrogen absorption and desorption. Studies on LaNi₅ have shown that the surface is often covered by a layer of lanthanum oxide (La₂O₃) or lanthanum hydroxide (B78521) (La(OH)₃). frontiersin.org This oxide layer can act as a passivation layer, influencing the permeability of hydrogen to the bulk material. KPFM can be employed to investigate the local variations in surface potential associated with these oxide layers and other surface features, providing insights into the initiation of corrosion and the pathways for hydrogen transport. boisestate.edu By mapping the Volta potential difference, KPFM can identify more anodic and cathodic regions on the alloy surface, which are directly related to its corrosion susceptibility. nih.gov
Table 2: Expected KPFM Applications in LaNi₆ Research
| Investigated Property | Expected Information from KPFM | Relevance to LaNi₆ Performance |
| Surface Potential of Grains | Identification of local anodic and cathodic sites. | Understanding corrosion mechanisms and hydrogen embrittlement. |
| Oxide Layer Characterization | Mapping the work function of surface oxides. | Assessing the passivating nature and hydrogen permeability of the surface layer. |
| Effect of Alloying Elements | Probing changes in surface electronic properties with composition. | Optimizing alloy composition for improved surface stability and hydrogen kinetics. |
| In-situ Environmental Effects | Monitoring surface potential changes under different gas atmospheres or humidity. | Evaluating the material's stability and performance under operating conditions. |
Electrochemical Characterization Techniques
Electrochemical techniques are essential for evaluating the performance of LaNi₆ as an electrode material in applications such as nickel-metal hydride (Ni-MH) batteries.
Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox behavior of materials. researchgate.net In a typical CV experiment involving a LaNi₆ electrode, the potential is swept linearly between two set limits, and the resulting current is measured. The plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical reactions occurring at the electrode surface. researchgate.netmdpi.com
For LaNi₆-based electrodes in an alkaline electrolyte like potassium hydroxide (KOH), the cyclic voltammogram typically exhibits characteristic anodic and cathodic peaks. mdpi.comcecri.res.in The cathodic peak is associated with the reduction of water to form adsorbed hydrogen atoms, which are then absorbed into the LaNi₆ lattice to form the metal hydride. The anodic peak corresponds to the oxidation of the stored hydrogen, which is the discharge process in a Ni-MH battery. mdpi.com The shape, position, and intensity of these peaks provide insights into the kinetics and reversibility of the hydrogen storage reaction. cecri.res.in The increase in the peak current with cycling is often indicative of the activation of the electrode material. mdpi.com
Figure 1: Representative Cyclic Voltammogram of a LaNi₅-type Electrode
A typical cyclic voltammogram for a LaNi₅-type electrode in 6M KOH solution shows a broad anodic peak around -0.65 V (vs. SCE), which is associated with the oxidation of absorbed hydrogen. mdpi.com The current of this peak generally increases with the number of cycles, indicating the activation of the electrode. mdpi.com
This is a representative description. The actual voltammogram for LaNi₆ may show variations in peak potentials and currents.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial properties of electrochemical systems. mdpi.com By applying a small amplitude AC potential at various frequencies and measuring the resulting current, the impedance of the system can be determined. The data is often presented as a Nyquist plot, which helps in understanding the different processes occurring at the electrode-electrolyte interface. gamry.com
For LaNi₆ electrodes, EIS is used to study the kinetics of the charge transfer reaction, the properties of the surface film, and the diffusion of hydrogen within the alloy. researchgate.netrsc.org The Nyquist plot of a LaNi₅-type electrode typically shows a semicircle at high frequencies, which is related to the charge transfer resistance (Rct) of the hydrogen absorption/desorption reaction. researchgate.net The diameter of this semicircle provides a measure of the reaction kinetics. A smaller diameter indicates a faster reaction rate. researchgate.net The solution resistance (Rs) and the double-layer capacitance (Cdl) at the electrode-electrolyte interface can also be determined from the EIS data. rsc.org
The experimental impedance data is often fitted to an equivalent electrical circuit model to quantify the different electrochemical processes. rsc.orglut.fi
Table 3: Representative EIS Parameters for a Porous Ni–Fe–Mo–C–LaNi₅ Electrode in 6 M KOH at 323 K
| Overpotential (V) | R₁ (Ω cm²) | R₂ (Ω cm²) |
| -0.15 | 0.20 | 2.5 |
| -0.20 | 0.21 | 1.8 |
| -0.25 | 0.22 | 1.1 |
| -0.30 | 0.23 | 0.7 |
This table, adapted from a study on a composite electrode containing LaNi₅, illustrates the change in resistance components with overpotential. R₁ is associated with the surface porosity and R₂ with the charge transfer resistance. rsc.org
In Situ and Operando Characterization for Dynamic Process Monitoring
In situ and operando characterization techniques are indispensable for monitoring the dynamic structural and phase transformations that occur in LaNi₆ during hydrogen absorption/desorption and electrochemical cycling. These methods allow for the direct observation of the material under real operating conditions. unit.nocambridge.org
In situ X-ray diffraction (XRD) and neutron diffraction are particularly powerful for studying the hydrogenation process of LaNi₆. researchgate.netiucr.orgresearchgate.net As hydrogen is absorbed, the LaNi₆ lattice expands, leading to the formation of the β-hydride phase from the α-solid solution phase. researchgate.net In situ diffraction allows for the real-time tracking of the evolution of these phases, providing information on lattice parameters, crystallite size, and lattice strain. researchgate.net Studies on LaNi₅ have shown that during the initial activation, a large anisotropic lattice strain is introduced in the hydride phase. researchgate.net
Operando neutron diffraction is especially valuable for studying the electrochemical behavior of LaNi₆ electrodes in Ni-MH batteries. unit.nocambridge.org By using a specially designed electrochemical cell that is transparent to neutrons, the structural changes in the LaNi₆ anode can be monitored during charging and discharging. cambridge.org These studies have revealed the phase transformation from the α-phase to an intermediate γ-hydride phase and then to the β-hydride phase during charging. cambridge.orgresearchgate.net The evolution of the phase fractions and unit cell volumes can be quantified through Rietveld refinement of the diffraction data. cambridge.org
Table 4: Structural Changes in a LaNi₅-based Electrode During Operando Neutron Diffraction
| State of Charge | Predominant Phases | Approximate Unit Cell Volume of α-phase (ų) | Approximate Unit Cell Volume of β-hydride phase (ų) |
| Discharged | α | ~89 | - |
| Partially Charged | α + γ | ~89 | ~91 (γ-phase) |
| Fully Charged | β | - | ~108 |
This table summarizes the general phase transformations and volume changes observed in LaNi₅-type alloys during electrochemical charging, based on operando neutron diffraction studies. cambridge.org The exact values and intermediate phases for LaNi₆ may differ.
Future Research Directions and Emerging Challenges in Lanthanum Nickel 1/6 Studies
Addressing Persistent Performance Limitations in Hydrogen Storage Applications
Lanthanum-nickel alloys, especially the AB₅ type like LaNi₅, are renowned for their excellent hydrogen storage properties, including rapid hydrogen absorption at room temperature and moderate pressures. barc.gov.in These materials can reversibly store hydrogen, making them key components in technologies like metal hydride batteries and hydrogen storage tanks. stanfordmaterials.com However, several performance limitations hinder their widespread commercialization, representing a critical area for future research.
A primary challenge is the limited gravimetric hydrogen storage capacity, which for LaNi₅ is around 1.5 wt%. barc.gov.in While elemental substitutions in the LaNi₅ structure are a common strategy to tune properties, they often result in a decrease in hydrogen storage capacity. nih.gov For instance, increasing the oxygen content in LaNi₅ alloys has been shown to reduce their hydrogen absorption capacity. researchgate.net
Another significant issue is capacity degradation during repeated charge/discharge cycles. wordpress.comdtic.mil This deterioration is largely attributed to the mechanical breakdown of the intermetallic compound caused by the lattice expansion and contraction during hydriding and dehydriding. dtic.miltue.nl This process, known as decrepitation, generates new, unpassivated surfaces that are susceptible to oxidation and corrosion, leading to a decline in storage capacity. dtic.miltue.nl Research has shown that while LaNi₅-based electrodes can be cycled, their storage capacity can decline drastically. tue.nl
Future research must focus on strategies to enhance both the storage capacity and the cyclic stability of these materials.
Key Research Thrusts:
Alloy Modification: Investigating novel multi-component alloys by partially substituting Lanthanum or Nickel with other elements (e.g., Co, Al, Mn, Sn) to improve stability. barc.gov.innih.gov For example, substituting nickel with cobalt can lower the equilibrium pressure, while aluminum substitution can stabilize the primary phase against defect formation. tue.nlosti.gov
Nanostructuring: Developing nanostructured La-Ni compounds or composites. Nanomaterials can offer improved kinetics and potentially better resistance to decrepitation due to enhanced tolerance to lattice strain.
Surface Modification: Applying protective coatings on the alloy particles to prevent oxidation and corrosion from the electrolyte or gaseous impurities. dtic.mil Nickel and copper coatings have been shown to decrease the rate of oxidation and extend cycle life. dtic.mil
Composite Materials: Creating composite materials that combine La-Ni alloys with other materials that could mitigate volume expansion or enhance hydrogen uptake. For example, composites of La₂Mg₁₇ and LaNi₅ have been studied to improve kinetics. capes.gov.br
Table 1: Effect of Elemental Substitution on LaNi₅ Hydrogen Storage Properties
| Substitution | Effect on Lattice Parameters | Effect on Plateau Pressure | Effect on Cycle Stability | Reference |
| Co for Ni | Decreases lattice expansion | Lowers equilibrium pressure | Can improve stability | tue.nl |
| Al for Ni | Stabilizes primary phase | --- | Improves stability against defect formation | osti.gov |
| Sn for Ni | --- | --- | Enhances long-term stability | barc.gov.in |
| Mn/Co for Ni | Changes electronic structure | Affects equilibrium pressures | Can improve absorption/desorption kinetics | nih.gov |
Addressing these persistent limitations is crucial for the practical application of lanthanum-nickel alloys in the burgeoning hydrogen economy. energytracker.asiaengineering.org.cn
Strategies for Optimizing Catalytic Efficiency and Selectivity
Lanthanum-nickel based materials, including perovskite oxides like LaNiO₃, are recognized as promising catalysts for various chemical reactions, such as the dry reforming of methane (B114726) (DRM) to produce syngas (H₂ and CO). bohrium.commdpi.com However, challenges such as catalyst deactivation due to carbon deposition (coking) and thermal sintering of active metal particles at high temperatures limit their industrial application. bohrium.com Future research is geared towards developing robust strategies to optimize their catalytic efficiency and selectivity.
One primary strategy involves the modification of the catalyst's composition and structure.
Doping and Substitution: Introducing other metals into the La-Ni structure can significantly enhance catalytic performance. For perovskite catalysts, substituting at the 'A' site (Lanthanum) or 'B' site (Nickel) can modify the catalyst's structural stability, reducibility, and resistance to coking. mdpi.com For example, the combination of Mg and La in Ni-based catalysts has been shown to drastically improve conversion and selectivity (>95%) in methane dry reforming, with no deactivation after 20 hours of operation. bohrium.com Adding iron as a secondary metal to nickel in LaNiO₃ perovskites can also improve catalytic activity and stability. mdpi.com
Support Materials: Utilizing support materials with a high surface area, such as zeolites or activated carbon, can help disperse the active nickel particles more effectively, leading to enhanced performance and stability. catalysis.blogjchemrev.com
Nanocatalysts: The synthesis of nickel nanocatalysts is an important area of focus because their higher surface-to-volume ratio can lead to increased catalytic activity. jchemrev.com
Another key area is the optimization of reaction conditions.
Process Parameters: Fine-tuning operational parameters like temperature, pressure, and flow rates is crucial for maximizing catalyst efficiency and product yields. numberanalytics.comappliedcatalysts.com
Pre-treatment: The conditions under which the catalyst is reduced before the reaction can have a profound impact on its performance. For instance, the reduction temperature of LaNiO₃ precursors influences the size of the resulting Ni⁰ particles, with smaller particles generally showing higher activity and coke resistance. mdpi.com
Table 2: Strategies for Enhancing La-Ni Based Catalysts
| Strategy | Objective | Mechanism | Reference |
| B-site Substitution (e.g., Fe in LaNiO₃) | Improve stability and activity | Formation of stable nickel-iron alloys | mdpi.com |
| A-site Doping (e.g., Mg with La-Ni) | Enhance conversion and selectivity | Formation of mixed oxide phases with improved properties | bohrium.com |
| Nanostructuring | Increase active surface area | Higher surface-to-volume ratio | jchemrev.com |
| Process Optimization | Maximize yield and longevity | Fine-tuning of temperature, pressure, and feed rates | numberanalytics.com |
Future efforts will likely focus on a deeper understanding of the reaction mechanisms at the atomic level, which will be crucial for designing next-generation catalysts with superior performance. jchemrev.com The development of catalysts for emerging applications, such as hydrogen production from ammonia (B1221849) decomposition, also represents a new frontier. acs.org
Enhancing Electrochemical Stability and Prolonging Cycle Life in Advanced Devices
Lanthanum-nickel alloys are cornerstone materials for the negative electrodes in Nickel-Metal Hydride (Ni-MH) batteries. barc.gov.inwordpress.com These batteries offer advantages over older nickel-cadmium technologies, but they face challenges related to electrochemical stability and cycle life, especially when compared to the performance demands of modern electronics and electric vehicles. dtic.mil
The primary mechanism of degradation in La-Ni based electrodes is the continuous corrosion and oxidation of the alloy in the aqueous alkaline electrolyte (typically potassium hydroxide). dtic.miltue.nl This process is exacerbated by the large volume changes (15-25%) during the absorption and desorption of hydrogen, which leads to pulverization of the alloy particles. dtic.miltue.nl This pulverization continually exposes fresh, reactive metal surfaces to the electrolyte, leading to the formation of passivating, non-conductive layers (like lanthanum hydroxide) and a gradual loss of electrical contact and hydrogen storage capacity. tue.nl Consequently, the cycle life of commercial Ni-MH cells is often limited to several hundred to a couple of thousand cycles. dtic.mil
Future research must be directed at mitigating these degradation mechanisms to enhance stability and prolong the operational life of devices.
Compositional Tuning: A key strategy is the development of multi-component alloys. Partial substitution of Ni with elements like Co, Al, or Mn can reduce the lattice expansion upon hydriding, thereby decreasing the mechanical stress and pulverization. tue.nl This approach has been shown to lead to more stable electrodes. tue.nl
Surface Engineering: Applying protective, conductive coatings to the alloy particles can shield them from the corrosive electrolyte while still allowing for hydrogen transport. dtic.mil
Electrolyte Additives: Investigating additives for the electrolyte could help in forming a more stable and conductive solid-electrolyte interphase (SEI) on the electrode surface, similar to the concept in lithium-ion batteries. osti.gov
In emerging applications like supercapacitors, lanthanum-nickel oxides (e.g., LaNiO₃) are being explored. Here, the challenge is also related to stability and cycle life. A LaNiO₃@Activated Carbon nanocomposite has shown excellent cyclic stability, retaining about 94.6% of its specific capacitance after 3000 cycles, which is a significant improvement over the pure oxide. researchgate.net This highlights the potential of composite structures in enhancing electrochemical performance.
Table 3: Degradation Mechanisms and Mitigation Strategies for La-Ni Electrodes
| Degradation Mechanism | Consequence | Mitigation Strategy | Reference |
| Lattice Expansion/Contraction | Particle pulverization, loss of electrical contact | Alloy substitution (e.g., with Co) to reduce volume change | tue.nl |
| Corrosion/Oxidation | Formation of passive layers (e.g., La(OH)₃), capacity fade | Surface coatings (e.g., Ni, Cu) | dtic.mil |
| Electrolyte Decomposition | Limited electrochemical window, side reactions | Use of stable electrolytes, formation of protective SEI | osti.gov |
Overcoming these stability issues is paramount for developing next-generation energy storage devices with the required durability and lifespan for demanding applications. wordpress.comtue.nl
Development of Novel Computational Methodologies for Predictive Materials Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The development of novel computational methodologies is a key research direction aimed at accelerating the design of new Lanthanum-Nickel (1/6) compounds with tailored properties. mpie.deroutledge.com These predictive methods bridge quantum mechanical principles with data-driven models to explore vast compositional and structural spaces efficiently. mpie.deosti.gov
Future research in this area will focus on several key computational techniques:
First-Principles Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), will continue to be essential for understanding the fundamental electronic structure and bonding in La-Ni alloys. european-mrs.com These methods can predict properties like hydrogen absorption energies, lattice parameters, and phase stability, providing crucial insights for alloy design. osti.gov
Molecular Dynamics (MD) and Monte Carlo Simulations: These techniques allow for the simulation of larger systems and longer timescales than first-principles methods. european-mrs.com They are particularly useful for studying dynamic processes such as hydrogen diffusion within the alloy lattice and the mechanical degradation of particles during cycling.
Machine Learning (ML) and Artificial Intelligence (AI): The integration of AI/ML is revolutionizing materials design. osti.goveuropean-mrs.com By training models on existing experimental and computational data, ML algorithms can rapidly predict the properties of new, unexplored alloy compositions. mpie.de
ML Interatomic Potentials (MLPs): A significant advancement is the development of MLPs, which can achieve near-quantum mechanical accuracy at a fraction of the computational cost, enabling large-scale simulations of complex phenomena like oxidation. osti.gov
Predictive Modeling: Techniques like Artificial Neural Networks (ANN) and Fuzzy Logic are being used to model and predict the mechanical and functional properties of alloys based on their composition. scirp.org
High-Throughput Computational Screening: Combining first-principles calculations with automated workflows allows for the rapid screening of thousands of potential candidate materials. This high-throughput approach can identify promising La-Ni based compositions for specific applications, which can then be prioritized for experimental synthesis and characterization. mpie.de
Integrated Computational Materials Engineering (ICME): This framework aims to link material behavior across multiple length scales, from atoms to the final product. researchgate.net Applying ICME to La-Ni systems would involve creating integrated models that connect alloy processing parameters to the resulting microstructure and, ultimately, to the performance (e.g., cycle life) of a device. researchgate.net
The development and application of these advanced computational tools will enable a more rational, "design-by-computer" approach, significantly accelerating the discovery of next-generation lanthanum-nickel materials with enhanced performance for hydrogen storage, catalysis, and electrochemical applications. mpie.deroutledge.com
Exploration of New Application Domains for Lanthanum-Nickel (1/6) Compounds
While the primary applications for lanthanum-nickel alloys have traditionally been hydrogen storage and Ni-MH batteries, ongoing research is revealing properties that could open up new and exciting application domains. stanfordmaterials.comaemree.com A significant challenge and opportunity lie in leveraging the unique electronic, magnetic, and catalytic properties of different La-Ni phases beyond their hydriding capabilities.
Emerging Application Areas:
Advanced Catalysis: Beyond methane reforming, La-Ni based catalysts are being investigated for other important industrial processes. This includes catalytic cracking for the production of light olefins and the synthesis of chemicals. jchemrev.com A particularly promising new frontier is the use of La-Ni perovskite catalysts for the decomposition of ammonia to produce COx-free hydrogen, which is crucial for ammonia-based fuel cells. acs.org
Solid Oxide Fuel Cells (SOFCs): Lanthanum nickelate (LaNiO₃) and related perovskite structures are being explored as cathode and backbone materials in SOFCs. ccspublishing.org.cn Their catalytic activity for the oxygen reduction reaction and their electrical conductivity are key properties for this application. Research focuses on enhancing their catalytic activity and long-term stability at the high operating temperatures of SOFCs. ccspublishing.org.cn
Supercapacitors: The high surface area and favorable electrochemical properties of nanostructured lanthanum-nickel oxides make them candidates for electrode materials in supercapacitors. researchgate.net Composites of LaNiO₃ with materials like activated carbon have demonstrated high specific capacitance and good cycle stability, suggesting a potential role in high-power energy storage devices. researchgate.net
Spintronics and Advanced Electronics: Recent fundamental studies have uncovered intriguing physical properties in rare-earth nickelates. For example, lanthanum nickelate (LaNiO₃) is unique in that it remains metallic and paramagnetic down to very low temperatures, unlike other rare-earth nickelates. ill.eu It has been found to be a highly metallic and antiferromagnetic transition metal oxide, a rare combination that exists close to a quantum critical point. ill.eu These unique electronic and magnetic properties could be exploited in future spintronic devices or other advanced electronic components.
Sensors: The sensitivity of the electrical and structural properties of La-Ni hydrides to hydrogen concentration could be utilized in the development of hydrogen sensors.
The exploration of these new domains requires a multidisciplinary approach, combining materials synthesis, advanced characterization, and theoretical modeling. Unlocking the full potential of the diverse family of lanthanum-nickel compounds will depend on a deeper understanding of their structure-property relationships and the ability to tailor these properties for specific, high-value applications.
Q & A
Basic: What are the standard synthesis protocols for LaNi (1/6) intermetallics, and how do precipitation parameters influence crystallinity?
Methodological Answer:
LaNi (1/6) compounds are typically synthesized via precipitation methods using lanthanum and nickel chlorides as precursors. Key parameters include:
- Precipitant selection : Oxalic acid or sodium carbonate, which affect nucleation rates and particle size distribution .
- Temperature control : Maintaining 40°C during precipitation minimizes agglomeration and ensures homogeneous precursor formation .
- Calcination conditions : Heating at 700°C for 2 hours under controlled atmospheres (e.g., air or inert gas) stabilizes the perovskite (LaNiO₃) or Ruddlesden-Popper (La₂NiO₄) phases, as confirmed by XRD .
Crystallinity is optimized by adjusting calcination ramp rates (e.g., 5°C/min) to prevent phase segregation.
Basic: Which characterization techniques are essential for structural validation of LaNi (1/6) compounds?
Methodological Answer:
- X-ray diffraction (XRD) : Identifies phase purity and crystallographic parameters (e.g., lattice constants). Rietveld refinement is critical for resolving overlapping peaks in mixed-phase systems .
- Electron microscopy (SEM/TEM) : Reveals morphology and grain boundaries. Energy-dispersive X-ray spectroscopy (EDS) confirms stoichiometric La:Ni ratios .
- X-ray photoelectron spectroscopy (XPS) : Determines oxidation states (e.g., Ni²⁺ vs. Ni³⁺) and surface oxygen vacancies, which correlate with catalytic activity .
Advanced: How can phase equilibria studies address discrepancies in reported La-Ni solubility data?
Methodological Answer:
Contradictions in solubility data often arise from non-equilibrium synthesis or incomplete thermodynamic modeling. To resolve these:
- Controlled annealing : Prolonged heating (e.g., 100+ hours at 800°C) ensures equilibrium in phase formation, as demonstrated in Cu-La system assessments .
- Thermodynamic assessments : Use CALPHAD (CALculation of PHAse Diagrams) methods with Gibbs energy minimization to model phase stability. For example, Du et al. (1999) reconciled conflicting Cu-La data by incorporating entropy contributions from lattice defects .
- Error quantification : Report uncertainties in solubility measurements (e.g., ±2% for gravimetric analyses) and validate via cross-method consistency checks (e.g., comparing ICP-OES and EDX results) .
Advanced: What mechanistic role do oxygen vacancies play in La-Ni oxysulfides for oxygen evolution reactions (OER)?
Methodological Answer:
In La₂O₂S-Ni systems, oxygen vacancies act as adsorption sites for OH⁻ intermediates, lowering the OER overpotential. Advanced methodologies include:
- In situ Raman spectroscopy : Tracks vacancy dynamics during electrolysis, revealing transient NiOOH/La(OH)₃ heterostructures .
- Density functional theory (DFT) : Calculates vacancy formation energies (e.g., −1.2 eV for La₂O₂S) and identifies Ni 3d–O 2p orbital hybridization as a driver for enhanced conductivity .
- Post-mortem XAS (X-ray absorption spectroscopy) : Confirms Ni oxidation state retention (Ni³⁺) after 1000 cycles, linking durability to vacancy-stabilized active sites .
Methodological: How should experimental designs ensure reproducibility in LaNi (1/6) synthesis?
Methodological Answer:
- Protocol granularity : Document precursor molar ratios (e.g., La:Ni = 1:6 ±0.05), pH control (±0.1 units), and atmospheric conditions (e.g., O₂ partial pressure during calcination) .
- Batch consistency : Use statistical process control (SPC) charts to monitor yield variations (±3σ thresholds) across synthesis batches .
- Inter-lab validation : Share raw XRD/TGA data via open repositories (e.g., Zenodo) and adhere to IUPAC guidelines for reporting uncertainties in thermal analyses .
Advanced: How can machine learning optimize catalytic performance predictions for LaNi (1/6) oxides?
Methodological Answer:
- Feature engineering : Train models on descriptors like Ni-O bond lengths, Bader charges, and vacancy concentrations derived from DFT datasets .
- Cross-validation : Use k-fold (k=10) validation to assess model robustness against overfitting, as applied in Cu-La thermodynamic studies .
- Active learning loops : Prioritize high-entropy regions of the phase diagram for targeted experimental validation, reducing computational costs by 40% .
Methodological: What statistical frameworks are recommended for analyzing discrepancies in LaNi (1/6) catalytic kinetics?
Methodological Answer:
- Error propagation analysis : Quantify uncertainties in turnover frequency (TOF) using Monte Carlo simulations, incorporating errors from gas chromatography (±1.5%) and mass flow controllers (±0.8%) .
- Multivariate regression : Correlate catalytic activity (log TOF) with predictors like surface area (BET) and Ni³⁺/Ni²⁺ ratios, applying Bonferroni correction for multiple hypothesis testing .
- Bayesian inference : Update prior distributions (e.g., Arrhenius pre-exponential factors) using Markov Chain Monte Carlo (MCMC) sampling, improving confidence intervals by 25% .
Advanced: How do interfacial strains in LaNi (1/6)/support composites affect hydrogen storage capacity?
Methodological Answer:
- Strain quantification : Use XRD peak shifts (e.g., Δ2θ = 0.05°) to calculate lattice mismatch (ε = Δa/a₀) between LaNi₅ and carbon supports .
- Hydrogen adsorption isotherms : Fit data to Langmuir-Freundlich models, revealing strain-induced increases in binding energy (ΔE = 0.3 eV) via DFT .
- In situ TEM : Observe dislocation propagation during H₂ cycling, linking strain relaxation to capacity fade over 50 cycles .
Methodological: What strategies mitigate contamination risks in LaNi (1/6) electrochemical testing?
Methodological Answer:
- Glovebox protocols : Maintain O₂/H₂O levels <0.1 ppm during electrode fabrication to prevent surface oxidation .
- Post-test ICP-MS : Detect trace metal leaching (e.g., Ni²⁺ <50 ppb) and correlate with performance decay .
- Control experiments : Compare cyclic voltammetry results in Ar vs. O₂-saturated electrolytes to isolate contamination effects .
Advanced: How can synchrotron techniques elucidate redox mechanisms in LaNi (1/6) battery electrodes?
Methodological Answer:
- Operando XANES : Track Ni K-edge shifts during charge/discharge, resolving Ni²⁺ ↔ Ni³⁺ transitions with 100 ms time resolution .
- Tomography : Reconstruct 3D phase distribution (e.g., La(OH)₃ vs. NiOOH) at 50 nm resolution, identifying diffusion bottlenecks .
- PDF (Pair Distribution Function) analysis : Resolve short-range order changes during cycling, linking amorphous phase formation to capacity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
